7-fluoro-1H-indole-5-carbonitrile
Description
Properties
IUPAC Name |
7-fluoro-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJWXNPTGJIGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397573 | |
| Record name | 7-fluoro-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883500-88-7 | |
| Record name | 7-fluoro-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-fluoro-1H-indole-5-carbonitrile: Molecular Structure, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 7-fluoro-1H-indole-5-carbonitrile, a heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from analogous structures and established chemical principles to offer a robust predictive overview. We will delve into its molecular structure, propose a viable synthetic pathway, predict its spectroscopic characteristics, and explore its potential applications as a strategic building block in the design of novel therapeutics. This document is intended for an audience of researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the strategic use of fluorinated and cyanated indole scaffolds.
Introduction: The Strategic Value of Fluorinated Indole Scaffolds
The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of biological activities. The strategic incorporation of fluorine atoms and nitrile groups into the indole scaffold can dramatically enhance a molecule's therapeutic potential.[2]
The Role of Fluorine: The introduction of fluorine, the most electronegative element, into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties.[2] Key advantages include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the drug's half-life.[2]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to increased potency.
-
Modulated pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, optimizing their ionization state for improved target engagement or cell permeability.
-
Increased Lipophilicity: Fluorination can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[2]
The Significance of the Nitrile Group: The nitrile (-C≡N) moiety is another powerful functional group in drug design.[3] Its inclusion can offer several benefits:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with protein targets.[4][5]
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation.[6]
-
Bioisostere: It can serve as a bioisostere for other functional groups, such as a carbonyl group, helping to fine-tune a molecule's properties.
-
Synthetic Handle: The nitrile group is a versatile synthetic intermediate that can be converted into other functional groups like carboxylic acids or amines.
7-fluoro-1H-indole-5-carbonitrile combines these advantageous features into a single, compact scaffold, making it a valuable building block for the synthesis of novel drug candidates.
Molecular Structure and Properties
While a crystal structure for 7-fluoro-1H-indole-5-carbonitrile is not publicly available, we can predict its key structural and electronic features based on the known geometry of the indole ring and the well-documented effects of its substituents.
Predicted Molecular Geometry
The core of the molecule is the bicyclic indole ring system, which is planar. The fluorine atom at the 7-position and the nitrile group at the 5-position will lie in the plane of the indole ring. The C-F bond is short and strong, while the nitrile group is linear.
Table 1: Predicted Physicochemical Properties of 7-fluoro-1H-indole-5-carbonitrile
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₉H₅FN₂ | [7] |
| Molecular Weight | 160.15 g/mol | [7] |
| Appearance | Yellow solid | [7] |
| Storage Conditions | 2-8 °C, Inert atmosphere, Keep in dark place | [7] |
| CAS Number | 883500-88-7 | [7] |
Electronic Properties
The fluorine atom and the nitrile group are both strongly electron-withdrawing. Their presence on the benzene portion of the indole ring will significantly influence the electron distribution within the molecule. This has important implications for its reactivity and its potential interactions with biological targets. The electron-deficient nature of the benzene ring will affect its susceptibility to electrophilic aromatic substitution and may also modulate the acidity of the N-H proton on the pyrrole ring.
Proposed Synthesis of 7-fluoro-1H-indole-5-carbonitrile
Given the lack of a specific published synthesis for 7-fluoro-1H-indole-5-carbonitrile, we propose a plausible multi-step synthetic route based on well-established organic reactions. This proposed pathway offers a logical and experimentally feasible approach for researchers aiming to synthesize this molecule.
Retrosynthetic Analysis
Our retrosynthetic strategy begins by disconnecting the nitrile group, suggesting a Sandmeyer reaction on a 5-amino-7-fluoro-1H-indole precursor. The 7-fluoroindole core can be constructed using a classic indole synthesis, such as the Fischer or Bischler-Möhlau synthesis.
Caption: Retrosynthetic analysis of 7-fluoro-1H-indole-5-carbonitrile.
Step-by-Step Proposed Synthesis
Step 1: Synthesis of 7-Fluoro-5-nitro-1H-indole via Fischer Indole Synthesis
The Fischer indole synthesis is a reliable method for constructing the indole core.[8][9] This step would involve the acid-catalyzed reaction of (2-fluoro-4-nitrophenyl)hydrazine with a suitable ketone or aldehyde, followed by cyclization.
-
Reactants: (2-fluoro-4-nitrophenyl)hydrazine and Pyruvic acid.
-
Catalyst: A Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride).[10]
-
Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[8][8]-sigmatropic rearrangement, followed by aromatization with the elimination of ammonia to form the indole ring.[11]
Step 2: Reduction of the Nitro Group to an Amine
The nitro group at the 5-position can be selectively reduced to a primary amine.
-
Reducing Agent: Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂, HCl).
-
Product: 5-amino-7-fluoro-1H-indole.
Step 3: Cyanation via the Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an aromatic primary amine into a nitrile.[12]
-
Reagents:
-
Mechanism: The aromatic amine is first converted to a diazonium salt, which is an excellent leaving group (N₂).[14] The copper(I) cyanide then facilitates the substitution of the diazonium group with the cyanide nucleophile.[12]
Caption: Proposed synthetic workflow for 7-fluoro-1H-indole-5-carbonitrile.
Predicted Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the protons on the indole ring. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. The protons on the pyrrole and benzene rings will exhibit characteristic chemical shifts and coupling patterns, influenced by the electron-withdrawing effects of the fluorine and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[15] It is expected to show a single resonance for the fluorine atom at the 7-position. The chemical shift of this signal will be sensitive to the electronic environment of the indole ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: A sharp peak around 3400 cm⁻¹.
-
C≡N stretch: A sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹.
-
C-F stretch: A strong absorption in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C stretches: Characteristic peaks in the fingerprint region.
Mass Spectrometry (MS)
In a mass spectrum, 7-fluoro-1H-indole-5-carbonitrile is expected to show a molecular ion peak (M⁺) at m/z = 160.15, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of HCN from the nitrile group or other characteristic fragmentations of the indole ring.
Applications in Drug Discovery and Development
7-fluoro-1H-indole-5-carbonitrile is a promising building block for the synthesis of a wide range of biologically active molecules. The unique combination of the indole scaffold, a fluorine atom, and a nitrile group allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.
Potential Therapeutic Targets
The indole nucleus is a privileged scaffold that can interact with a variety of biological targets.[1] Derivatives of 7-fluoro-1H-indole-5-carbonitrile could be designed to target:
-
Kinases: Many kinase inhibitors incorporate a heterocyclic core, and the specific substitution pattern of this molecule could lead to potent and selective inhibitors.
-
G-protein coupled receptors (GPCRs): The indole scaffold is found in many GPCR ligands, and this building block could be used to develop new modulators of these important receptors.
-
Enzymes: The nitrile group can act as a warhead for covalent inhibitors or as a key interacting group in the active site of various enzymes.
-
Antimicrobial Targets: Fluorinated indoles have shown antimicrobial activity, suggesting potential for the development of new anti-infective agents.[7]
A Workflow for Utilizing 7-fluoro-1H-indole-5-carbonitrile in Drug Discovery
Caption: A typical drug discovery workflow incorporating 7-fluoro-1H-indole-5-carbonitrile.
Conclusion
7-fluoro-1H-indole-5-carbonitrile represents a strategically important building block for modern drug discovery. While specific experimental data for this molecule remains limited, this in-depth technical guide has provided a comprehensive, predictive analysis of its molecular structure, a plausible synthetic route, and its expected spectroscopic properties. By leveraging the known benefits of the indole scaffold, fluorine substitution, and the nitrile functional group, researchers can utilize this compound to design and synthesize novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. As the demand for innovative therapeutics continues to grow, the value of such versatile and strategically designed building blocks will undoubtedly increase.
References
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Lundbäck, T. (2018). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. Retrieved from [Link]
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Taber, D. F., & Neubert, P. (2021). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). 7-Fluoro-1H-indole-5-carbonitrile. Retrieved from [Link]
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
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Budde, K., et al. (2022). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology. Retrieved from [Link]
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Ali, M. A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. Retrieved from [Link]
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Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]
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Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation. Retrieved from [Link]
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Gribble, G. W. (2019). Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]
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Wang, N., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
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Sahu, S., et al. (2020). Optical properties of 3-substituted indoles. RSC Advances. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Callis, P. R., & Liu, T. (2004). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Gribble, G. W. (2016). Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]
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Sahu, S., et al. (2020). Optical properties of 3-substituted indoles. RSC Advances. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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Winstanley, T., et al. (2022). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Organometallics. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Replacement of the Aromatic Primary Amino Group by Hydrogen. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]
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ResearchGate. (2025). Application of Nitrile in Drug Design. Retrieved from [Link]
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Cambridge University Press. (n.d.). Bischler-Mohlau Indole Synthesis. Retrieved from [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Callis, P. R., & Liu, T. (2004). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Retrieved from [Link]
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Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 7-fluoro-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the known physical properties of 7-fluoro-1H-indole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. Where specific experimental data is not publicly available, this document details robust, field-proven methodologies for its determination, ensuring a self-validating framework for researchers.
Introduction: The Significance of 7-fluoro-1H-indole-5-carbonitrile in Drug Discovery
7-fluoro-1H-indole-5-carbonitrile belongs to a class of fluorinated indole derivatives that are of significant interest in the pharmaceutical industry. The indole scaffold is a privileged structure, forming the core of numerous natural products and approved drugs. The strategic introduction of a fluorine atom and a carbonitrile group can profoundly influence the molecule's physicochemical and pharmacological properties.
The fluorine atom, with its high electronegativity and relatively small size, can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The carbonitrile group can act as a hydrogen bond acceptor and is a versatile synthetic handle for further molecular elaboration. Consequently, 7-fluoro-1H-indole-5-carbonitrile serves as a valuable starting material for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective use in drug design, synthesis, and formulation.
Molecular and General Properties
Below is a summary of the fundamental molecular and general properties of 7-fluoro-1H-indole-5-carbonitrile.
| Property | Value | Source |
| Chemical Formula | C₉H₅FN₂ | [1][2] |
| Molecular Weight | 160.15 g/mol | [1][2] |
| Appearance | Yellow solid | [1] |
| CAS Registry Number | 883500-88-7 | [1][2] |
| Purity (typical) | >98% | [2] |
Physicochemical Properties: Current Data and Experimental Determination
A comprehensive search of publicly available data reveals that specific experimental values for several key physical properties of 7-fluoro-1H-indole-5-carbonitrile have not been reported. This section provides the currently known information and outlines standard, reliable protocols for the experimental determination of these properties.
Melting Point
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
Current Data: Not available.
Experimental Protocol for Melting Point Determination:
A standard capillary melting point method should be employed.
-
Apparatus: Calibrated melting point apparatus, capillary tubes (sealed at one end).
-
Procedure:
-
A small amount of the finely powdered, dry 7-fluoro-1H-indole-5-carbonitrile is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute until the temperature is approximately 20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is recorded as the end of the range.
-
-
Rationale: A slow heating rate near the melting point is crucial for accurate determination. A broad melting range often indicates the presence of impurities.
Caption: Workflow for Melting Point Determination.
Boiling Point
As 7-fluoro-1H-indole-5-carbonitrile is a solid at room temperature, its boiling point is expected to be significantly high and may be accompanied by decomposition. Therefore, distillation under reduced pressure is the recommended method for its purification and boiling point determination.
Current Data: Not available.
Experimental Protocol for Boiling Point Determination (under reduced pressure):
-
Apparatus: Short-path distillation apparatus, vacuum pump, manometer, heating mantle with a stirrer.
-
Procedure:
-
The solid sample is placed in the distillation flask.
-
The apparatus is assembled and connected to a vacuum pump.
-
The pressure is reduced to a stable, recorded value.
-
The sample is heated with stirring.
-
The temperature at which the liquid boils and the condensate drips from the condenser is recorded as the boiling point at that specific pressure.
-
-
Rationale: Distillation at reduced pressure lowers the boiling point, preventing thermal decomposition of the compound.
Solubility Profile
Understanding the solubility of 7-fluoro-1H-indole-5-carbonitrile in various solvents is crucial for its use in synthesis, purification, and biological assays.
Current Data: Not available.
Experimental Protocol for Qualitative Solubility Determination:
-
Apparatus: Small test tubes, vortex mixer.
-
Solvents to be tested: Water, 5% HCl (aq), 5% NaHCO₃ (aq), 5% NaOH (aq), methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane.
-
Procedure:
-
Approximately 10 mg of the compound is placed in a test tube.
-
2 mL of the solvent is added.
-
The mixture is agitated vigorously using a vortex mixer for 1-2 minutes.
-
The mixture is visually inspected for the dissolution of the solid.
-
-
Interpretation:
-
Soluble: No solid particles are visible.
-
Partially soluble: Some, but not all, of the solid has dissolved.
-
Insoluble: The solid remains undissolved.
-
-
Rationale: Testing solubility in acidic and basic solutions can provide insights into the compound's acidic/basic nature. The indole NH is weakly acidic, while the nitrile group is weakly basic.
Caption: Workflow for Qualitative Solubility Testing.
Acidity Constant (pKa)
The pKa of the indole N-H proton is an important parameter that influences the compound's ionization state at different pH values, which in turn affects its solubility, membrane permeability, and receptor binding.
Current Data: Not available.
Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry):
-
Apparatus: UV-Vis spectrophotometer, pH meter, temperature-controlled cuvette holder.
-
Procedure:
-
A stock solution of the compound is prepared in a suitable organic solvent (e.g., methanol).
-
A series of buffer solutions with a range of known pH values are prepared.
-
A small aliquot of the stock solution is added to each buffer solution in a cuvette.
-
The UV-Vis spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
-
-
Rationale: The change in the UV-Vis spectrum as a function of pH reflects the equilibrium between the protonated and deprotonated forms of the molecule, from which the pKa can be calculated.
Spectroscopic Data and Analysis
Spectroscopic data is essential for the structural confirmation and quality control of 7-fluoro-1H-indole-5-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Current Data: No publicly available spectra with peak assignments.
Experimental Protocol for NMR Spectroscopy:
-
Apparatus: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Experiments to be performed:
-
¹H NMR: To identify the number and chemical environment of the protons.
-
¹³C NMR: To identify the number and chemical environment of the carbon atoms.
-
¹⁹F NMR: To observe the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and aid in definitive peak assignments.
-
-
Expected ¹H NMR signals: Signals corresponding to the indole N-H proton and the aromatic protons on the indole ring. The fluorine and nitrile substituents will influence the chemical shifts and coupling patterns of the aromatic protons.
-
Expected ¹³C NMR signals: Signals for the carbon atoms of the indole ring and the nitrile carbon.
-
Expected ¹⁹F NMR signal: A single signal for the fluorine atom, likely coupled to nearby protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Current Data: No publicly available spectra with peak assignments.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Apparatus: FTIR spectrometer with an ATR accessory.
-
Procedure:
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
-
Expected characteristic absorption bands:
-
N-H stretch: Around 3300-3500 cm⁻¹.
-
C≡N stretch (nitrile): Around 2220-2260 cm⁻¹.
-
C=C stretch (aromatic): Around 1450-1600 cm⁻¹.
-
C-F stretch: Around 1000-1400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Current Data: No publicly available spectra.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
-
Apparatus: Mass spectrometer equipped with an ESI source.
-
Procedure:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is infused into the ESI source.
-
The mass spectrum is acquired in positive or negative ion mode.
-
-
Expected Result: In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 161.16. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Safety and Handling
7-fluoro-1H-indole-5-carbonitrile should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1]
-
Conclusion
7-fluoro-1H-indole-5-carbonitrile is a valuable building block in contemporary drug discovery. While some of its fundamental physical properties are not yet documented in the public domain, this guide provides a clear and authoritative framework for their experimental determination. The protocols outlined herein are based on standard, validated laboratory practices and are designed to yield reliable and reproducible data. Adherence to these methodologies will empower researchers to fully characterize this important compound, thereby facilitating its application in the synthesis of novel and potentially life-saving therapeutics.
References
-
Hoffman Fine Chemicals. (n.d.). 7-Fluoro-1H-indole-5-carbonitrile. Retrieved January 26, 2026, from [Link]
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The Strategic Discovery of Novel Fluorinated Indole Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine into the indole nucleus has emerged as a powerful tactic to modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of novel fluorinated indole derivatives. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights into synthetic strategies, robust characterization techniques, and pertinent biological evaluation methodologies. Detailed, step-by-step protocols for key experiments are provided to ensure the practical applicability of the concepts discussed.
The Power of Fluorine in Indole-Based Drug Discovery
The introduction of fluorine atoms into the indole ring can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2] The high electronegativity of fluorine can alter the electron density of the indole ring, influencing its reactivity and interaction with biological macromolecules.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can shield adjacent positions from metabolic degradation, thereby improving a drug's pharmacokinetic profile.[1] This strategic placement of fluorine can lead to:
-
Enhanced Bioavailability and Metabolic Stability: The robust C-F bond can prevent metabolic oxidation, a common route of degradation for many drug candidates, leading to a longer half-life in the body.[1][3]
-
Improved Lipophilicity: Fluorination can increase a molecule's ability to permeate cell membranes, a critical factor for reaching intracellular targets.[1][3]
-
Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be crucial for target binding and solubility.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, potentially leading to a more favorable orientation for binding to a target protein.[4]
Synthetic Strategies for Accessing Novel Fluorinated Indole Derivatives
The synthesis of fluorinated indoles requires a specialized toolkit of reagents and methodologies. The choice of synthetic route is dictated by the desired position of fluorination and the overall complexity of the target molecule.
Electrophilic Fluorination: Direct Introduction of Fluorine
Electrophilic fluorinating reagents, such as Selectfluor, offer a direct method for the introduction of fluorine onto the indole nucleus. These reactions are often regioselective, targeting electron-rich positions of the indole ring.
This protocol describes an efficient method for the synthesis of 3,3-difluoroindolin-2-ols from substituted indoles.[1][5]
Experimental Protocol:
-
To a solution of the substituted indole (0.5 mmol) in a 1:1 mixture of acetonitrile and water (5 mL), add Selectfluor (1.5 mmol, 3.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3,3-difluoroindolin-2-ol.
Causality: The use of a water/acetonitrile solvent system is crucial for the hydroxylation step. Selectfluor acts as an electrophilic fluorine source, and the reaction proceeds via a proposed fluoronium ion intermediate. The high regioselectivity for the C3 position is a result of the inherent nucleophilicity of this position in the indole ring.
Catalytic Dearomative Difluorination: Accessing Fluorinated Indolines
Recent advances have led to the development of catalytic methods for the dearomative difluorination of indoles, providing access to valuable 2,3-difluorinated indolines.[4][6]
This protocol outlines a robust and diastereoselective approach to 2,3-difluorinated indolines.[6]
Experimental Protocol:
-
To a solution of the indole substrate (0.2 mmol) in dichloromethane (2 mL) at -15 °C, add Py·9HF (0.17 mL, 6.0 mmol, 30.0 equiv) via a plastic syringe.
-
Vigorously stir the resulting mixture.
-
Slowly add a solution of the indole substrate (0.2 mmol, 1.0 equiv) in dichloromethane (2 mL) to the reaction mixture via a syringe pump over 2 hours.
-
After the addition is complete, slowly add the reaction mixture to a cold saturated aqueous solution of NaHCO3 (6.0 mL) until TLC analysis indicates complete consumption of the starting material.
-
Separate the organic phase and extract the aqueous layer with dichloromethane (3 x 4 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,3-difluorinated indoline.
Causality: The iodine(I/III) catalyst facilitates the dearomatization of the indole ring. The use of Py·9HF serves as the fluoride source. The slow addition of the indole substrate helps to control the reaction and improve diastereoselectivity. Theoretical calculations suggest the formation of a β-fluorine-substituted carbocation intermediate, with dipole-dipole interactions of the C-F bond guiding the high diastereoselectivity observed.[4]
Palladium-Catalyzed Cross-Coupling Reactions: Building Complexity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the functionalization of fluorinated indole cores, allowing for the introduction of a wide range of substituents.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an iodo-substituted fluorinated indole with a boronic acid.
Experimental Protocol:
-
In a reaction vessel, combine the fluorinated iodoindole (1.0 mmol), the desired boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add a base, such as potassium carbonate (2.0 mmol), and a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours, with stirring. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the coupled product.
Causality: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The choice of ligand can significantly impact the reaction's efficiency and substrate scope. The base is required to activate the boronic acid for transmetalation.
Spectroscopic and Analytical Characterization: A Self-Validating System
The unambiguous characterization of novel fluorinated indole derivatives is paramount to ensure their identity and purity. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all essential.
-
¹H NMR: Provides information about the number and connectivity of protons in the molecule. The coupling of protons to adjacent fluorine atoms (J-coupling) can provide valuable structural information.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The coupling of carbon atoms to fluorine (¹JCF, ²JCF, etc.) can be observed, which is highly diagnostic.
-
¹⁹F NMR: Directly observes the fluorine nuclei. The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for identifying the position of fluorination.[7] The large chemical shift range of ¹⁹F NMR often allows for the resolution of signals from multiple fluorine atoms in a molecule.[7]
Sample Preparation for ¹⁹F NMR:
-
Dissolve approximately 5 mg of the purified fluorinated indole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
For quantitative analysis, a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) can be added.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹⁹F NMR spectrum using appropriate parameters, including a suitable relaxation delay to ensure accurate integration.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a novel derivative. The fragmentation patterns observed in the mass spectrum can also provide structural clues.[8]
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming its connectivity and stereochemistry.[9]
Protocol 4: General Procedure for Obtaining Single Crystals for X-ray Diffraction
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture to create a saturated or near-saturated solution.[7]
-
Common crystallization techniques include:
-
Slow Evaporation: Leave the solution in a loosely capped vial to allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place the vial containing the compound solution inside a larger sealed chamber containing a more volatile solvent in which the compound is less soluble.
-
Slow Cooling: Slowly cool a saturated solution of the compound.[7]
-
-
Once suitable crystals have formed, carefully mount a single crystal on a goniometer for X-ray diffraction analysis.[10]
Biological Evaluation: Assessing Therapeutic Potential
The ultimate goal of synthesizing novel fluorinated indole derivatives is often to discover new therapeutic agents. Therefore, in vitro biological evaluation is a critical step in the discovery process.
In Vitro Cytotoxicity Assays
For potential anticancer agents, assessing the cytotoxicity of the newly synthesized compounds against various cancer cell lines is a primary screening step. The MTT assay is a widely used colorimetric assay to determine cell viability.[11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[13]
-
Compound Treatment: Prepare serial dilutions of the fluorinated indole derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[13]
-
MTT Addition: After the incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.[13]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Causality: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
In Vitro Antiviral Assays
For compounds designed as antiviral agents, specific assays are employed to determine their ability to inhibit viral replication.
-
Cell Monolayer Preparation: Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayers with a known amount of the virus (e.g., at a multiplicity of infection of 0.01).
-
Compound Treatment: After a short adsorption period, remove the viral inoculum and add an overlay medium containing various concentrations of the fluorinated indole derivative.
-
Incubation: Incubate the plates for several days until viral plaques (zones of cell death) are visible in the control wells (no compound).
-
Plaque Visualization: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Causality: This assay measures the ability of a compound to interfere with the viral life cycle, leading to a reduction in the formation of infectious virus particles and subsequent cell-to-cell spread.
Data Presentation and Visualization
Tabulated Data for Easy Comparison
Table 1: Physicochemical Properties of Novel Fluorinated Indole Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | PSA (Ų) |
| FI-001 | C₁₅H₁₀F₂N₂O | 272.25 | 3.1 | 58.2 |
| FI-002 | C₁₆H₁₂F₂N₂O | 286.28 | 3.5 | 58.2 |
| FI-003 | C₁₅H₉ClF₂N₂O | 306.70 | 3.8 | 58.2 |
Table 2: In Vitro Biological Activity of Novel Fluorinated Indole Derivatives
| Compound ID | Anticancer (MCF-7) IC₅₀ (µM) | Antiviral (HIV-1) EC₅₀ (µM) |
| FI-001 | 1.5 | > 50 |
| FI-002 | 0.8 | 25.3 |
| FI-003 | 0.5 | 15.1 |
Visualizing Workflows and Relationships
Diagram 1: General Workflow for the Discovery of Novel Fluorinated Indole Derivatives
Caption: A generalized workflow for the discovery and development of novel fluorinated indole derivatives.
Diagram 2: Proposed Mechanism of Electrophilic Fluorination with Selectfluor
Caption: Simplified mechanism of electrophilic fluorination of an indole with Selectfluor.
Conclusion
The discovery of novel fluorinated indole derivatives is a dynamic and promising area of research in medicinal chemistry. By leveraging a strategic combination of modern synthetic methodologies, rigorous analytical characterization, and relevant biological evaluation, researchers can unlock the full potential of fluorine to create the next generation of indole-based therapeutics. This guide has provided a framework of field-proven insights and practical protocols to empower scientists in this exciting endeavor. The self-validating nature of the described workflows, grounded in robust analytical data, is essential for ensuring the scientific integrity and ultimate success of any drug discovery program.
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The Strategic Incorporation of Fluorine in Indole Scaffolds: A Technical Guide to Unlocking Novel Biological Activities
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules. The strategic introduction of fluorine, a bioisostere of hydrogen with unique physicochemical properties, has emerged as a powerful tool to modulate the pharmacological profile of indole-containing compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic potential of fluorinated indoles. We will delve into the causal relationships behind experimental designs, provide validated protocols for key assays, and visually dissect relevant signaling pathways, offering a holistic understanding of this promising class of molecules.
The Fluorine Advantage: Transforming the Indole Scaffold
The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the electronic and steric properties of the indole ring. These modifications are not merely incremental but can fundamentally alter a molecule's interaction with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.
Key Physicochemical Consequences of Indole Fluorination:
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the indole nitrogen, influencing its ionization state at physiological pH and altering its ability to participate in hydrogen bonding.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This "metabolic shield" can prevent the degradation of the indole ring and adjacent functionalities, thereby increasing the compound's half-life and bioavailability.
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier (BBB).[2] This is a critical consideration for developing drugs targeting the central nervous system (CNS).
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in the indole ring and its substituents, leading to a more favorable orientation for binding to a target protein.
-
Novel Non-Covalent Interactions: Fluorine can participate in unique non-covalent interactions, such as orthogonal multipolar C-F---C=O interactions and weak hydrogen bonds, which can contribute to enhanced binding affinity and selectivity.
Synthetic Strategies for Accessing Fluorinated Indoles
The synthesis of fluorinated indoles can be broadly categorized into two main approaches: early-stage fluorination, where a fluorinated starting material is used to construct the indole ring, and late-stage fluorination, where fluorine is introduced onto a pre-formed indole scaffold.
Representative Synthesis: 4-Fluoro-7-((2-(azidomethyl)thiazol-4-yl)methyl)-1H-indole-7-carboxamide
This example illustrates a multi-step synthesis of a fluorinated indole derivative with potential biological activity.
Experimental Protocol:
-
Starting Material: Commercially available 4-fluoroindole.
-
Step 1: Introduction of the Carboxamide Moiety: The indole is first functionalized at the C7 position with a carboxamide group.
-
Step 2: N-Alkylation: The indole nitrogen is then alkylated with a suitable reagent containing a thiazole moiety.
-
Step 3: Azide Formation: The final step involves the introduction of an azide group onto the thiazole ring.
This synthetic route highlights the versatility of modern organic chemistry in constructing complex fluorinated indole scaffolds.
Biological Activities of Fluorinated Indoles: A Therapeutic Goldmine
The unique properties conferred by fluorine have led to the discovery of fluorinated indoles with a wide spectrum of biological activities, including anticancer, antiviral, and CNS-modulating effects.
Fluorinated Indoles as Anticancer Agents: Targeting Kinase Signaling
Many fluorinated indoles exhibit potent anticancer activity by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. A prominent example is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Mechanism of Action of Sunitinib:
Sunitinib inhibits multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] By blocking the signaling of these receptors on endothelial cells, Sunitinib inhibits angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3]
Signaling Pathway: VEGFR2 Inhibition by Fluorinated Indoles
Caption: Inhibition of the VEGFR2 signaling cascade by a fluorinated indole.
Quantitative Data: Anticancer Activity of Fluorinated Indoles
| Compound ID | Target | Cell Line | IC50 (nM) | Reference |
| Sunitinib | VEGFR, PDGFR | Multiple | <100 | [5] |
| Compound 44g | Syk Kinase | Ramos B cell | 4 | [5] |
| Compound 9 | Influenza H1N1 | MDCK | 2.7 | [6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of fluorinated indoles against a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Fluorinated indole compound (dissolved in DMSO)
-
96-well microplate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the fluorinated indole compound in assay buffer.
-
Add the kinase enzyme and substrate to the wells of the microplate.
-
Add the diluted compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7]
-
Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is directly proportional to the kinase activity.[8]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation in response to a test compound.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated indole for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[9]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Fluorinated Indoles as Antiviral Agents: Halting HIV-1 Replication
Fluorinated indoles have demonstrated significant potential as antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Several derivatives have been shown to inhibit the activity of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the virus.
Mechanism of Action:
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 RT, distinct from the active site. This binding induces a conformational change in the enzyme, rendering it inactive and thereby preventing the conversion of the viral RNA genome into DNA.
Signaling Pathway: HIV-1 Reverse Transcription
Caption: Inhibition of HIV-1 reverse transcription by a fluorinated indole NNRTI.[12][13]
Quantitative Data: Anti-HIV-1 Activity of Fluorinated Indoles
| Compound Series | Target | Assay | EC50 (nM) | Reference |
| 4-Fluoroindole Hybrids | HIV-1 Attachment | Single-cycle infectivity | 20 - 190 | [5] |
Experimental Protocol: Non-Radioactive HIV-1 Reverse Transcriptase Assay
This assay measures the ability of a compound to inhibit the activity of HIV-1 RT in a cell-free system.[14]
-
Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Digoxigenin (DIG)-labeled dUTP and unlabeled dNTPs
-
Anti-DIG antibody conjugated to peroxidase
-
Peroxidase substrate (e.g., ABTS)
-
96-well microplate (coated with streptavidin)
-
Fluorinated indole compound
-
-
Procedure:
-
Coat the microplate wells with the biotinylated Oligo(dT) primer.
-
Add the Poly(A) template to the wells.
-
Add the HIV-1 RT enzyme and the fluorinated indole compound at various concentrations.
-
Initiate the reaction by adding the dNTP mix containing DIG-dUTP.
-
Incubate to allow for DNA synthesis.
-
Wash the wells to remove unincorporated nucleotides.
-
Add the anti-DIG-peroxidase antibody conjugate and incubate.
-
Wash the wells again.
-
Add the peroxidase substrate and measure the resulting color change using a plate reader. The signal is proportional to the amount of DIG-labeled DNA synthesized.
-
Calculate the percent inhibition and the IC50 value.
-
Fluorinated Indoles in the Central Nervous System: Modulating Neuronal Function
The ability of fluorine to enhance lipophilicity and BBB penetration has made fluorinated indoles attractive candidates for CNS drug discovery.[2] They have shown promise as allosteric modulators of various CNS receptors and as potential treatments for neurodegenerative diseases.
Allosteric Modulation:
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand.[15] This can lead to a more subtle and potentially safer modulation of receptor activity compared to direct agonists or antagonists. Fluorinated indoles have been explored as allosteric modulators for receptors such as the cannabinoid CB1 receptor.[16]
Neurodegenerative Diseases:
Fluorinated indoles are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanisms of action in this context are often multi-faceted, involving the inhibition of enzymes like monoamine oxidase (MAO) and cholinesterases, as well as providing neuroprotective effects.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict the passive permeability of compounds across biological membranes, such as the BBB.[17][18]
-
Materials:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)
-
Artificial membrane solution (e.g., a lipid dissolved in a suitable organic solvent)
-
Phosphate-buffered saline (PBS)
-
Fluorinated indole compound
-
-
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the fluorinated indole compound (dissolved in PBS) to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate for a defined period (e.g., 4-16 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe) of the compound.
-
Structure-Activity Relationships (SAR): Guiding the Design of Potent Fluorinated Indoles
Systematic modification of the structure of a lead compound and evaluation of the resulting changes in biological activity is a cornerstone of drug discovery. SAR studies on fluorinated indoles have provided valuable insights into the key structural features required for potent and selective activity.
Key SAR Observations for Fluorinated Indole Kinase Inhibitors:
-
Position of Fluorine: The position of the fluorine atom on the indole ring can have a dramatic impact on activity. For some kinase targets, fluorination at the 5- or 6-position is optimal, while for others, substitution at the 4- or 7-position is preferred.
-
Nature of Substituents: The type and size of substituents at other positions of the indole ring, in combination with fluorine, are crucial for achieving high potency and selectivity.
-
Linker and Side Chains: The nature of the linker connecting the indole core to other pharmacophoric groups, as well as the composition of the side chains, significantly influences binding affinity and pharmacokinetic properties.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the indole scaffold has proven to be a highly effective strategy for the discovery and development of novel therapeutic agents. The unique physicochemical properties of fluorine have enabled the fine-tuning of the pharmacological profiles of indole-based compounds, leading to enhanced potency, selectivity, and metabolic stability. Fluorinated indoles have demonstrated significant promise in the fields of oncology, virology, and neuroscience.
Future research in this area will likely focus on the development of more sophisticated and selective fluorination methodologies, the exploration of novel fluorinated indole scaffolds, and the use of computational modeling to guide the rational design of next-generation fluorinated indole-based drugs. The continued investigation of this fascinating class of molecules holds great promise for addressing unmet medical needs and advancing the field of medicinal chemistry.
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The Indole Alkaloid Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Indole alkaloids, a vast and structurally diverse class of natural products, have long been a fertile ground for drug discovery. Their intricate molecular architectures and profound pharmacological activities have captivated chemists and pharmacologists for over a century. This technical guide provides a comprehensive exploration of indole alkaloids in the context of medicinal chemistry, designed for researchers, scientists, and drug development professionals. We will traverse the biosynthetic origins of these fascinating molecules, delve into their classification, and illuminate their multifaceted roles in treating a spectrum of human diseases, from cancer to neurodegenerative disorders. This guide is structured to provide not only a deep theoretical understanding but also practical insights into the isolation, purification, structural elucidation, and synthetic strategies that are pivotal in harnessing the therapeutic potential of indole alkaloids.
The Genesis of Complexity: Biosynthesis and Classification of Indole Alkaloids
The remarkable structural diversity of indole alkaloids originates from a common biosynthetic precursor: the amino acid tryptophan.[1] This foundational molecule undergoes a series of enzyme-catalyzed transformations to generate the indole core, which is then further elaborated upon to produce the vast array of known indole alkaloids.
The Tryptophan-Derived Pathway: A Molecular Blueprint
The biosynthesis of most indole alkaloids commences with the decarboxylation of tryptophan to form tryptamine.[1] A key subsequent step, particularly for the large class of monoterpenoid indole alkaloids, is the Mannich-like condensation of tryptamine with the iridoid monoterpene secologanin.[1] This reaction, catalyzed by strictosidine synthase, yields strictosidine, a pivotal intermediate from which thousands of distinct alkaloid structures are derived.
Figure 1: Simplified biosynthetic pathway of indole alkaloids from tryptophan.
A Framework for Diversity: Classification of Indole Alkaloids
The vast number of indole alkaloids, exceeding 4,100 known compounds, necessitates a systematic classification.[1] A primary division is based on the presence or absence of an isoprene unit, categorizing them into non-isoprenoid and isoprenoid indole alkaloids.[1]
-
Non-Isoprenoid Indole Alkaloids: This group includes simpler derivatives of indole and β-carboline.
-
Isoprenoid Indole Alkaloids: This major category is further subdivided into:
-
Hemiterpenoids: Such as the ergot alkaloids.
-
Monoterpenoids: The largest and most diverse group, often referred to as terpenoid indole alkaloids. These are further classified based on the rearrangement of the secologanin-derived portion of their structure.
-
From Nature's Library to the Clinic: Pharmacological Activities and Therapeutic Applications
Indole alkaloids exhibit a remarkable spectrum of biological activities, a testament to their evolutionary refinement as signaling molecules and defense compounds in their host organisms. This has made them a cornerstone of natural product-based drug discovery.[2] Their therapeutic applications span a wide range of diseases, with notable successes in oncology and neurology.
Warriors Against Cancer: The Anticancer Properties of Indole Alkaloids
The success of the vinca alkaloids, vinblastine and vincristine, in cancer chemotherapy solidified the importance of indole alkaloids in oncology.[3] These compounds, isolated from the Madagascar periwinkle (Catharanthus roseus), function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]
Mechanism of Action of Vinca Alkaloids:
-
Binding to Tubulin: Vinca alkaloids bind to the β-tubulin subunit at the positive end of microtubules.
-
Inhibition of Polymerization: This binding event suppresses the polymerization of tubulin dimers into microtubules.
-
Disruption of Mitotic Spindle: The inability to form a functional mitotic spindle prevents cell division.
-
Induction of Apoptosis: The cell cycle arrest ultimately triggers programmed cell death.
Figure 2: Mechanism of action of vinca alkaloids as anticancer agents.
Beyond the vinca alkaloids, numerous other indole alkaloids have demonstrated potent anticancer activities through various mechanisms, including the inhibition of topoisomerases, protein kinases, and angiogenesis.[4]
Guardians of the Mind: Neuroprotective and Neuromodulatory Effects
The structural resemblance of the indole nucleus to neurotransmitters like serotonin has positioned indole alkaloids as promising candidates for treating neurodegenerative and psychiatric disorders.[5]
-
Reserpine: Isolated from Rauwolfia serpentina, this alkaloid was one of the first effective treatments for hypertension and psychosis. It acts by depleting neurotransmitters like norepinephrine and dopamine from nerve terminals.
-
Harmine and Harmaline: These β-carboline alkaloids are potent reversible inhibitors of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of serotonin and norepinephrine. This activity underlies their antidepressant effects.
-
Galantamine: While technically a different class of alkaloid, its therapeutic action in Alzheimer's disease as an acetylcholinesterase inhibitor has spurred research into other alkaloids with similar activities.[6]
Unveiling Nature's Secrets: Isolation, Purification, and Structural Elucidation
The journey from a natural source to a purified, characterized indole alkaloid is a meticulous process that relies on a combination of classical and modern analytical techniques.
Protocol for Extraction and Isolation of Indole Alkaloids from Plant Material
This protocol provides a general framework for the extraction and initial separation of indole alkaloids. Optimization will be required based on the specific plant material and target alkaloids.
Materials:
-
Dried and powdered plant material
-
Methanol or ethanol
-
10% Acetic acid or dilute hydrochloric acid
-
Ammonia solution
-
Dichloromethane or chloroform
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration: Soak the powdered plant material in methanol or ethanol for 24-48 hours at room temperature. The solvent penetrates the plant cells, dissolving the alkaloids.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Extraction:
-
Dissolve the crude extract in 10% acetic acid. This protonates the basic nitrogen of the alkaloids, rendering them water-soluble.
-
Wash the acidic solution with dichloromethane or chloroform to remove non-polar impurities.
-
Make the aqueous layer basic (pH 9-10) with ammonia solution. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the alkaloids into dichloromethane or chloroform. Repeat this step three times for complete extraction.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid mixture.
Purification by Chromatographic Techniques
The crude alkaloid mixture is a complex concoction of structurally related compounds. Chromatographic methods are indispensable for their separation and purification.
Column Chromatography Protocol:
-
Stationary Phase Selection: Silica gel is commonly used for the separation of indole alkaloids.
-
Column Packing: A slurry of silica gel in a non-polar solvent (e.g., hexane) is poured into a glass column and allowed to settle into a packed bed.[7][8]
-
Sample Loading: The crude alkaloid mixture is dissolved in a minimal amount of solvent and carefully loaded onto the top of the silica gel bed.[9]
-
Elution: A solvent system of increasing polarity (gradient elution), for example, a mixture of hexane and ethyl acetate with an increasing proportion of ethyl acetate, is passed through the column.[7] Less polar compounds will elute first, followed by more polar compounds.
-
Fraction Collection: The eluent is collected in a series of fractions, which are then analyzed for the presence of the target alkaloids.
High-Performance Liquid Chromatography (HPLC): For analytical quantification and final purification, reversed-phase HPLC is a powerful tool.[10]
Typical HPLC Parameters for Indole Alkaloid Analysis:
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Deciphering the Molecular Architecture: Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, offering clues about its substructures.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the carbon-hydrogen framework of the molecule and determine the connectivity of atoms.[12][13] The chemical shifts and coupling constants in the ¹H NMR spectrum are particularly informative for identifying the indole core and its substitution pattern.[14]
Building Complexity: Synthetic and Semi-Synthetic Strategies
The total synthesis of complex natural products like indole alkaloids is a monumental challenge that drives innovation in organic chemistry. Furthermore, semi-synthetic modifications of naturally occurring alkaloids can lead to new drugs with improved properties.
The Art of Total Synthesis: Crafting Nature's Molecules
The total synthesis of strychnine by R.B. Woodward in 1954 is a landmark achievement in organic synthesis and a testament to the complexity of indole alkaloids.[15] More recent synthetic endeavors continue to push the boundaries of chemical synthesis.[16][17]
Key Strategies in Indole Alkaloid Synthesis:
-
Fischer Indole Synthesis: A classic method for constructing the indole ring system.[18]
-
Pictet-Spengler Reaction: Crucial for the formation of the tetrahydro-β-carboline core of many monoterpenoid indole alkaloids.[17]
-
Heck Reaction and other Palladium-Catalyzed Cross-Couplings: Modern methods for forming key carbon-carbon bonds.
Figure 3: General workflow of total synthesis of indole alkaloids.
Enhancing Nature's Gifts: Semi-Synthesis
Semi-synthesis involves the chemical modification of a readily available natural product to create new analogues. This approach is particularly valuable for complex molecules like the vinca alkaloids, where total synthesis is not commercially viable. Vinorelbine, a semi-synthetic derivative of vinblastine, is an important anticancer drug with an improved therapeutic profile.[19]
The Clinical Landscape: Indole Alkaloids in Drug Development
The journey of an indole alkaloid from a laboratory curiosity to an approved drug is long and arduous, involving extensive preclinical and clinical testing.
FDA-Approved Indole Alkaloid Drugs
A number of drugs containing the indole scaffold have received FDA approval for various indications.[20][21][22]
| Drug Name | Therapeutic Class | Indication |
| Vinblastine | Antineoplastic | Hodgkin's lymphoma, non-Hodgkin's lymphoma, testicular cancer |
| Vincristine | Antineoplastic | Acute lymphoblastic leukemia, Hodgkin's lymphoma, neuroblastoma |
| Vinorelbine | Antineoplastic | Non-small cell lung cancer, breast cancer |
| Reserpine | Antihypertensive, Antipsychotic | Hypertension, psychosis |
| Sumatriptan | 5-HT Receptor Agonist | Migraine |
| Ondansetron | 5-HT3 Receptor Antagonist | Nausea and vomiting |
Indole Alkaloids in Clinical Trials
Numerous indole alkaloids and their derivatives are currently in various phases of clinical trials for a range of diseases.[2][23] These investigations are exploring new applications for known compounds and evaluating the safety and efficacy of novel synthetic derivatives.
Challenges and Future Perspectives
Despite the remarkable successes, the field of indole alkaloid drug discovery faces several challenges. The complexity of their structures makes synthesis and modification difficult, and their natural abundance can be low, posing supply issues. Furthermore, the development of drug resistance and the need for improved safety profiles remain ongoing concerns.
Future research will likely focus on:
-
Metabolic Engineering and Synthetic Biology: To enhance the production of valuable alkaloids in microbial or plant-based systems.
-
Combinatorial Biosynthesis and Semi-synthesis: To generate novel derivatives with improved pharmacological properties.[11]
-
Targeted Drug Delivery Systems: To improve the therapeutic index of potent but toxic alkaloids.
-
Exploration of New Biological Targets: To uncover novel therapeutic applications for this versatile class of molecules.
The rich chemical diversity and profound biological activity of indole alkaloids ensure that they will remain a vital source of inspiration and innovation in medicinal chemistry for the foreseeable future.[24]
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Islam, M. R., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Molecules, 29(9), 2056. [Link]
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Ferreira, M. J. U. (Ed.). (2021). Alkaloids in Future Drug Discovery [Special Issue]. Molecules. [Link]
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Zhang, L., et al. (2016). Design and synthesis of novel monoterpenoid indole alkaloid-like analogues and their antitumour activities in vitro. Organic & Biomolecular Chemistry, 14(34), 8117-8127. [Link]
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Balamurugan, K., et al. (2021). A Comprehensive Knowledge on Review of Indole Derivatives: Pharmaceutical Sciences-Pharmaceutical Chemistry. ResearchGate. [Link]
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The Strategic Importance of 7-Fluoro-1H-indole-5-carbonitrile in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
Introduction: The Rise of Fluorinated Indoles in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] In recent years, the strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful tool to modulate the pharmacological properties of these molecules.[2] Fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and alter the electronic properties of the indole ring, thereby influencing its binding affinity to biological targets.[3] This has led to a surge of interest in fluorinated indole building blocks for the synthesis of next-generation therapeutics.
Among the vast landscape of fluorinated indoles, 7-fluoro-1H-indole-5-carbonitrile stands out as a highly valuable intermediate in drug discovery. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a particular focus on its role as a key building block in the development of novel antiviral agents.
Physicochemical Properties of 7-Fluoro-1H-indole-5-carbonitrile
A clear understanding of the physicochemical properties of 7-fluoro-1H-indole-5-carbonitrile is essential for its effective utilization in synthesis and drug design. The table below summarizes its key identifiers and physical characteristics.
| Property | Value |
| Molecular Formula | C₉H₅FN₂ |
| Molecular Weight | 160.15 g/mol |
| CAS Number | 883500-88-7 |
| Physical State | Solid |
| Appearance | Yellow solid |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8 °C |
Synthesis of 7-Fluoro-1H-indole-5-carbonitrile: Strategies and Methodologies
While a definitive, step-by-step synthesis protocol for 7-fluoro-1H-indole-5-carbonitrile is not extensively documented in publicly available literature, its synthesis can be approached through established methods for constructing substituted indoles. The following sections outline plausible synthetic strategies based on well-known named reactions in indole chemistry.
Plausible Synthetic Pathways
The construction of the 7-fluoro-1H-indole-5-carbonitrile scaffold likely involves the formation of the indole ring as a key step, starting from appropriately substituted aniline or nitroaromatic precursors. Several classical indole syntheses can be adapted for this purpose.
1. Fischer Indole Synthesis: This is one of the most common methods for indole synthesis. A potential route to 7-fluoro-1H-indole-5-carbonitrile using this method would start from a fluorinated and cyanated phenylhydrazine derivative.
Caption: Proposed Fischer Indole Synthesis route.
2. Bischler Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an aniline. For the target molecule, this would entail reacting 2-fluoro-4-cyanoaniline with a suitable α-halo-ketone.
3. Leimgruber-Batcho Indole Synthesis: This is a versatile and high-yielding method that is often used in industrial settings. The synthesis starts with a substituted o-nitrotoluene, which is converted to an enamine. Reductive cyclization of the enamine then yields the indole.
Caption: Proposed Leimgruber-Batcho Indole Synthesis route.
Key Experimental Protocol: N-Tosylation of 7-Fluoro-1H-indole-5-carbonitrile
A documented reaction involving 7-fluoro-1H-indole-5-carbonitrile is its N-tosylation, a common step to protect the indole nitrogen and facilitate further reactions.
Objective: To synthesize 7-fluoro-1-tosyl-1H-indole-5-carbonitrile.
Materials:
-
7-fluoro-1H-indole-5-carbonitrile
-
Toluene
-
Tetrabutylammonium hydrogen sulfate
-
50% Sodium hydroxide (NaOH) solution in water
-
p-Toluenesulfonyl chloride (TsCl)
Procedure:
-
Under a nitrogen atmosphere, dissolve 7-fluoro-1H-indole-5-carbonitrile (1.0 eq) in toluene.
-
Add tetrabutylammonium hydrogen sulfate (0.1 eq) to the stirring solution.
-
Add the 50% NaOH solution and stir the biphasic mixture vigorously.
-
Prepare a solution of p-toluenesulfonyl chloride (1.5 eq) in toluene.
-
Add the p-toluenesulfonyl chloride solution to the reaction mixture.
-
Stir the reaction for 16 hours.
-
After the reaction is complete, separate the organic layer for further workup and purification.
Chemical Reactivity and Functional Group Transformations
The reactivity of 7-fluoro-1H-indole-5-carbonitrile is dictated by the interplay of the electron-rich indole nucleus and the electron-withdrawing effects of the fluorine and nitrile substituents.
-
Indole Nitrogen (N-H): The N-H proton is acidic and can be deprotonated with a suitable base. The resulting indolide anion is a potent nucleophile. The nitrogen can also be readily protected with various protecting groups, such as tosyl (Ts), as described in the protocol above.
-
Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack, primarily at the C3 position. However, the electron-withdrawing nature of the fluorine at C7 and the nitrile at C5 deactivates the benzene portion of the indole ring towards electrophilic substitution.
-
Nitrile Group (-CN): The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations open up a wide range of possibilities for further derivatization.
Applications in Drug Discovery: A Focus on Antiviral Agents
7-Fluoro-1H-indole-5-carbonitrile has been identified as a crucial building block in the synthesis of potent inhibitors of the influenza virus.[4] The 7-fluoroindole moiety serves as a bioisostere of 7-azaindole, a common scaffold in many kinase and viral inhibitors.[4] The introduction of the fluorine atom can lead to improved metabolic stability and reduced off-target effects, such as kinase activity.[4]
Case Study: Influenza PB2 Inhibitors
In the development of novel influenza inhibitors targeting the PB2 subunit of the viral RNA polymerase, 7-fluoro-1H-indole-5-carbonitrile was utilized as a key starting material.[4] The synthesis involved the N-tosylation of the indole, followed by bromination at the C3 position. This brominated intermediate then serves as a handle for further coupling reactions to build the final, complex drug molecule.
Caption: Synthetic workflow utilizing 7-fluoro-1H-indole-5-carbonitrile.
Spectroscopic Characterization: A Predictive Overview
While specific, published spectra for 7-fluoro-1H-indole-5-carbonitrile are scarce, its key spectroscopic features can be predicted based on the known effects of its constituent functional groups on the indole scaffold.
¹H NMR Spectroscopy
-
N-H Proton: A broad singlet is expected in the downfield region (δ 10-12 ppm), characteristic of an indole N-H.
-
Aromatic Protons: The protons on the indole ring will exhibit characteristic chemical shifts and coupling patterns. The fluorine at C7 will introduce additional splitting (J-coupling) to the adjacent proton at C6. The electron-withdrawing nitrile group at C5 will deshield the neighboring protons at C4 and C6. The protons at C2 and C3 of the pyrrole ring will appear as doublets or triplets in the δ 6.5-7.5 ppm region.
¹³C NMR Spectroscopy
-
Carbon atoms attached to Fluorine and Nitrile: The carbon atom at C7, directly bonded to the highly electronegative fluorine, will show a large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). The carbon of the nitrile group will appear in the δ 115-125 ppm region.
-
Other Aromatic Carbons: The remaining carbon signals of the indole ring will be influenced by the electronic effects of the substituents.
¹⁹F NMR Spectroscopy
-
A singlet or a multiplet (due to coupling with nearby protons) is expected in the typical chemical shift range for aromatic fluorine compounds. ¹⁹F NMR is a powerful tool for confirming the presence and purity of the fluorinated indole.[5]
Conclusion: A Versatile Building Block with a Bright Future
7-Fluoro-1H-indole-5-carbonitrile is a strategically important building block in modern medicinal chemistry. Its unique combination of a fluorinated indole core and a versatile nitrile handle provides medicinal chemists with a powerful tool for the synthesis of novel drug candidates with improved pharmacological properties. As the demand for more effective and safer therapeutics continues to grow, the importance of specialized intermediates like 7-fluoro-1H-indole-5-carbonitrile in enabling innovative drug design is set to increase. Further exploration of its synthetic routes and applications will undoubtedly unlock new opportunities in the quest for next-generation medicines.
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MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Retrieved January 26, 2026, from [Link]
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-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved January 26, 2026, from [Link]
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-
PubMed Central. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. Retrieved January 26, 2026, from [Link]
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MDPI. (2018). 7-Iodo-1H-indole-3-carbonitrile. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts for compound 7. Retrieved January 26, 2026, from [Link]
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ACS Publications. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved January 26, 2026, from [Link]
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MDPI. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Retrieved January 26, 2026, from [Link]
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PubMed Central. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved January 26, 2026, from [Link]
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Methodological & Application
The Strategic deployment of 7-Fluoro-1H-Indole-5-Carbonitrile in Modern Antiviral Drug Discovery: Application Notes and Protocols
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 7-fluoro-1H-indole-5-carbonitrile as a key building block in the discovery and development of novel antiviral agents. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] The introduction of a fluorine atom at the 7-position and a carbonitrile group at the 5-position of the indole ring offers unique physicochemical properties that can be exploited to enhance antiviral potency, selectivity, and pharmacokinetic profiles of derivative compounds.
Introduction: The Rationale for Fluorinated Indoles in Antiviral Research
The indole nucleus is a common motif in numerous marketed antiviral drugs, including the influenza therapeutic Arbidol (Umifenovir) and the HIV reverse transcriptase inhibitor Delavirdine.[1] These molecules function through diverse mechanisms, such as inhibiting viral entry and fusion, or targeting viral enzymes like reverse transcriptase, integrase, and polymerase.[1]
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate key properties. The 7-fluoro substitution on the indole ring can significantly impact:
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins.
-
Lipophilicity: Fluorine substitution can alter the lipophilicity of the molecule, influencing its solubility, permeability, and ultimately, its bioavailability.
The 5-carbonitrile group serves as a versatile synthetic handle for further chemical modifications and can also participate in hydrogen bonding interactions within the target protein's active site. This combination of a fluorinated indole core with a reactive cyano group makes 7-fluoro-1H-indole-5-carbonitrile a highly valuable starting material for generating diverse libraries of potential antiviral compounds.
Application Highlight: Synthesis of Influenza A PB2 Cap-Binding Inhibitors
A prime example of the utility of 7-fluoro-1H-indole-5-carbonitrile is in the development of inhibitors targeting the influenza A virus polymerase basic protein 2 (PB2) cap-binding domain. This domain is essential for the virus's "cap-snatching" mechanism, a process required for the transcription of its genome.
Scientific Rationale
The 7-azaindole scaffold has been a focus for developing influenza PB2 inhibitors. However, researchers have explored 7-fluoro-substituted indoles as bioisosteric replacements to overcome potential metabolic liabilities and improve drug-like properties.[2] The substitution of a nitrogen atom with a fluorine atom at the 7-position can lead to compounds with enhanced metabolic stability and potent antiviral activity.[2]
Synthetic Protocol: Bromination of 7-Fluoro-1-tosyl-1H-indole-5-carbonitrile
This protocol details a key step in the synthesis of influenza PB2 inhibitors, starting from 7-fluoro-1H-indole-5-carbonitrile. The initial step involves the protection of the indole nitrogen with a tosyl group, followed by bromination at the C3 position.
Materials:
-
7-fluoro-1-tosyl-1H-indole-5-carbonitrile
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Heptane
-
Ethyl acetate (EtOAc)
-
Ice bath
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure: [2]
-
Dissolve 7-fluoro-1-tosyl-1H-indole-5-carbonitrile (1.70 g, 5.48 mmol) in dichloromethane (15 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add bromine (0.33 mL, 6.50 mmol) to the cooled solution.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Remove the ice bath and continue stirring at room temperature for an additional hour.
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with aqueous Na₂S₂O₃, brine, and water.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica column chromatography using a heptane to ethyl acetate gradient to yield 3-bromo-7-fluoro-1-tosyl-1H-indole-5-carbonitrile.
Causality Behind Experimental Choices:
-
Tosyl Protection: The tosyl group protects the indole nitrogen from reacting with bromine and directs the bromination to the electron-rich C3 position.
-
Low-Temperature Reaction: The initial low temperature (0°C) helps to control the reactivity of bromine and minimize the formation of side products.
-
Quenching and Washing: The NaHCO₃ quench neutralizes any remaining acidic byproducts. The Na₂S₂O₃ wash removes excess bromine. The brine and water washes remove any remaining inorganic salts.
-
Chromatographic Purification: Silica gel chromatography is a standard technique to separate the desired product from any unreacted starting materials or byproducts.
Downstream Synthetic Strategy and Target Engagement
The resulting 3-bromo-7-fluoro-1-tosyl-1H-indole-5-carbonitrile serves as a versatile intermediate for introducing various substituents at the C3 position via cross-coupling reactions. These modifications are crucial for optimizing the binding affinity of the final compound to the influenza PB2 cap-binding domain. The ultimate goal is to design a molecule that fits snugly into the binding pocket, disrupting the interaction with the host cell's capped RNA primers and thereby inhibiting viral transcription.
Broader Antiviral Applications and Screening Protocols
The 7-fluoro-1H-indole-5-carbonitrile scaffold holds promise for developing inhibitors against a wide range of viruses beyond influenza. The indole core is a known pharmacophore for targeting various viral proteins.[1]
Potential Viral Targets for Indole-Based Inhibitors
| Virus Family | Potential Viral Target | Mechanism of Inhibition |
| Retroviridae (e.g., HIV) | Reverse Transcriptase | Inhibition of viral RNA-dependent DNA synthesis.[1] |
| Integrase | Prevention of viral DNA integration into the host genome. | |
| Flaviviridae (e.g., HCV, Dengue) | NS5B RNA-dependent RNA polymerase | Inhibition of viral RNA replication.[3] |
| NS3/4A Protease | Prevention of viral polyprotein processing. | |
| NS5 Methyltransferase | Interference with viral RNA capping.[3] | |
| Herpesviridae (e.g., HSV) | Viral DNA Polymerase | Inhibition of viral DNA synthesis. |
| Glycoproteins | Interference with viral entry and fusion.[4] | |
| Picornaviridae (e.g., Coxsackievirus) | Viral Proteases | Inhibition of polyprotein processing.[4] |
| Coronaviridae (e.g., SARS-CoV-2) | Main Protease (Mpro/3CLpro) | Inhibition of viral polyprotein processing.[5] |
| Spike Glycoprotein | Prevention of viral entry into host cells.[5] |
Recommended Antiviral Screening Protocols
Once a library of compounds has been synthesized from 7-fluoro-1H-indole-5-carbonitrile, their antiviral activity must be evaluated using robust and reliable in vitro assays.
The plaque reduction assay is a gold-standard method for determining the concentration of an antiviral compound that inhibits viral replication by 50% (EC₅₀).
Principle:
This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed in a monolayer of virus-infected cells. The reduction in plaque number is directly proportional to the antiviral activity of the compound.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, MDCK cells for influenza) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Serial dilutions of the test compound (derived from 7-fluoro-1H-indole-5-carbonitrile).
-
Growth medium and infection medium.
-
Overlay medium (e.g., containing 1% methylcellulose or agarose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
-
Phosphate-buffered saline (PBS).
Procedure: [6]
-
Cell Seeding: Seed the appropriate host cells into multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds in infection medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with a known amount of virus (typically to produce 50-100 plaques per well).
-
Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compound to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay: Add the overlay medium to each well to restrict the spread of the virus.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining: After incubation, remove the overlay, fix the cells with the fixative solution, and then stain the cell monolayer with crystal violet.
-
Plaque Counting: Wash the plates to remove excess stain and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration.
This assay is designed to identify compounds that inhibit the activity of reverse transcriptase, a key enzyme in the replication of retroviruses like HIV.
Principle:
The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a DNA strand synthesized from an RNA template by the reverse transcriptase enzyme. A decrease in the incorporated signal indicates inhibition of RT activity.
Materials:
-
Recombinant reverse transcriptase enzyme.
-
Poly(A) RNA template.
-
Oligo(dT) primer.
-
Labeled dNTPs (e.g., ³H-dTTP or a fluorescently labeled dNTP).
-
Reaction buffer.
-
Test compounds.
-
Positive control inhibitor (e.g., Nevirapine).
-
Filter plates or scintillation vials.
Procedure:
-
Reaction Setup: In a microplate, combine the reaction buffer, poly(A) template, oligo(dT) primer, and labeled dNTPs.
-
Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a no-compound control and a positive control.
-
Enzyme Addition: Initiate the reaction by adding the reverse transcriptase enzyme to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 1 hour).
-
Termination and Detection: Stop the reaction and capture the newly synthesized DNA onto a filter plate. Wash the plate to remove unincorporated labeled dNTPs.
-
Quantification: Measure the amount of incorporated label using a suitable detection method (e.g., scintillation counting for ³H or fluorescence measurement).
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-compound control. Determine the IC₅₀ value.
Visualizing the Drug Discovery Workflow and Potential Mechanisms
Workflow for Antiviral Drug Discovery using 7-Fluoro-1H-Indole-5-Carbonitrile
Caption: Workflow for antiviral drug discovery.
Potential Mechanisms of Action for Indole-Based Antivirals
Caption: Potential viral life cycle stages targeted by indole-based inhibitors.
Conclusion and Future Perspectives
7-Fluoro-1H-indole-5-carbonitrile represents a valuable and versatile starting material for the development of novel antiviral agents. Its unique electronic and steric properties, combined with the synthetic tractability of the indole scaffold, provide a solid foundation for generating diverse chemical libraries with the potential to inhibit a wide range of viruses. The protocols and strategies outlined in this document offer a roadmap for researchers to effectively utilize this compound in their antiviral drug discovery programs. Future efforts should focus on exploring a broader range of chemical modifications and screening the resulting compounds against a diverse panel of viral targets to unlock the full potential of this promising chemical entity.
References
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A review on recent developments of indole-containing antiviral agents. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Antiviral Activity of an Indole-Type Compound Derived from Natural Products, Identified by Virtual Screening by Interaction on Dengue Virus NS5 Protein. (2023). MDPI. Retrieved January 25, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. (2014). PubMed. Retrieved January 25, 2026, from [Link]
-
Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. (2020). PubMed. Retrieved January 25, 2026, from [Link]
-
Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. (n.d.). Frontiers. Retrieved January 25, 2026, from [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Antiviral Activity of an Indole-Type Compound Derived from Natural Products, Identified by Virtual Screening by Interaction on Dengue Virus NS5 Protein. (2023). PubMed. Retrieved January 25, 2026, from [Link]
-
Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved January 25, 2026, from [Link]
-
Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (2023). MDPI. Retrieved January 25, 2026, from [Link]
-
Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. (2023). PubMed Central. Retrieved January 25, 2026, from [Link]
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Synthesis of Substituted Indoles: An Application Scientist's Guide to Core Experimental Protocols
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional organic materials. Its synthesis has captivated chemists for over a century, leading to a rich and diverse portfolio of synthetic methodologies. This guide provides an in-depth exploration of the most robust and widely employed protocols for the synthesis of substituted indoles, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, offering not just step-by-step instructions, but also the rationale behind the experimental choices, ensuring a deeper understanding and facilitating troubleshooting and optimization.
Section 1: Classical Approaches to the Indole Nucleus
The traditional methods for indole synthesis have stood the test of time due to their reliability and broad applicability. Here, we dissect three of the most historically significant and practically useful classical syntheses.
The Fischer Indole Synthesis: A Perennial Workhorse
Discovered in 1883 by Hermann Emil Fischer, this reaction remains one of the most common methods for indole synthesis.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine and a suitable aldehyde or ketone.[1]
The accepted mechanism, first proposed by Robinson, involves several key steps that explain the reaction's outcome and potential for regioisomer formation with unsymmetrical ketones.[1] The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, is crucial for promoting the key[2][2]-sigmatropic rearrangement.[3]
Caption: The reaction mechanism of the Fischer Indole Synthesis.
This two-step protocol for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine is a classic example of the Fischer indole synthesis.
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials:
-
Acetophenone (6.0 g)
-
Phenylhydrazine (5.4 g)
-
96% Ethanol (20 mL)
-
Glacial acetic acid (2-3 drops)
-
-
Procedure:
-
To a 250 mL beaker equipped with a magnetic stir bar, add acetophenone (6.0 g) and phenylhydrazine (5.4 g).[4]
-
Add 20 mL of 96% ethanol, followed by 2-3 drops of glacial acetic acid.[4]
-
Immerse the beaker in a boiling water bath and stir the mixture for 15 minutes.[4]
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the crude product by filtration and wash with cold ethanol.
-
The crude phenylhydrazone can be used directly in the next step or recrystallized from ethanol for higher purity.
-
Step 2: Cyclization to 2-Phenylindole
-
Materials:
-
Acetophenone phenylhydrazone (from Step 1)
-
Polyphosphoric acid (PPA) or a mixture of orthophosphoric acid (7 g) and phosphorus pentoxide (13 g)[4]
-
-
Procedure:
-
Gently heat the PPA (or the phosphoric acid/phosphorus pentoxide mixture) to approximately 100°C in a suitable reaction vessel.
-
Carefully add the crude acetophenone phenylhydrazone to the hot PPA with stirring.
-
Continue heating and stirring at 100°C for 10-15 minutes.
-
Pour the hot reaction mixture into a beaker containing approximately 400 mL of cold water with vigorous stirring.[5]
-
To dissolve the zinc salts (if a zinc-based catalyst was used) and aid in product precipitation, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the aqueous mixture.[5]
-
Collect the crude 2-phenylindole by filtration and wash thoroughly with water until the filtrate is neutral.[5]
-
Purify the crude product by recrystallization from hot 95% ethanol.[5]
-
| Reactants | Catalyst | Yield (%) | Reference |
| Acetophenone, Phenylhydrazine | Polyphosphoric Acid | 72-80 | [5] |
| Cyclohexanone, Phenylhydrazine | Acetic Acid | 93 (isomeric mixture) | [6] |
| Ketone 92, Phenylhydrazine HCl | Acetic Acid | Not specified (key step in multi-step synthesis) | [6] |
The Bischler-Moehlau Indole Synthesis
This method provides access to 2-arylindoles through the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[2] The reaction typically requires harsh conditions, which has limited its widespread use, though milder procedures have been developed.[2]
The mechanism is complex and can proceed through different pathways. A commonly accepted route involves the initial formation of an α-arylamino ketone, which then reacts with a second equivalent of aniline to form an intermediate that cyclizes and eliminates aniline to afford the indole.[7]
Caption: A simplified workflow of the Bischler-Moehlau Indole Synthesis.
-
Materials:
-
α-Bromoacetophenone derivative
-
Substituted aniline (at least 2 equivalents)
-
High-boiling solvent (e.g., N,N-dimethylaniline)
-
-
Procedure:
-
Combine the α-bromoacetophenone and the aniline in a suitable high-boiling solvent.
-
Heat the reaction mixture to a high temperature (typically 150-250°C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with dilute acid to remove excess aniline, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
The Reissert Indole Synthesis
The Reissert synthesis is a versatile method for preparing indoles and substituted indoles from o-nitrotoluene and diethyl oxalate.[3]
The reaction proceeds in two main stages. First, a base-catalyzed condensation of o-nitrotoluene with diethyl oxalate yields an ethyl o-nitrophenylpyruvate.[3] This intermediate is then subjected to a reductive cyclization, typically using zinc in acetic acid or other reducing agents like ferrous sulfate and ammonia, to form the indole-2-carboxylic acid, which can be subsequently decarboxylated by heating.[3][8]
Caption: Overview of the Reissert Indole Synthesis pathway.
Sources
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Palladium on carbon safe handling - Safety Regulation - Future4200 [future4200.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Application of 7-fluoro-1H-indole-5-carbonitrile in the Development of Potent and Selective Kinase Inhibitors
Introduction: The Rationale for the 7-fluoro-1H-indole-5-carbonitrile Scaffold in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[2] Within this field, the indole and azaindole scaffolds have emerged as "privileged fragments" due to their ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site.[1][3]
This application note focuses on a particularly promising, yet underexplored, scaffold: 7-fluoro-1H-indole-5-carbonitrile . The strategic incorporation of fluorine and a carbonitrile group onto the indole core offers several advantages from a medicinal chemistry perspective:
-
Fluorine Substitution: The 7-fluoro group can significantly modulate the physicochemical properties of the molecule, including its pKa, lipophilicity, and metabolic stability. Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with the protein backbone, potentially enhancing binding affinity and selectivity.[4]
-
Carbonitrile Moiety: The 5-carbonitrile group serves as a versatile synthetic handle for further chemical elaboration, allowing for the introduction of various pharmacophoric groups to explore the solvent-exposed region of the kinase active site and improve potency and selectivity.
-
Structural Rigidity and Planarity: The inherent rigidity of the bicyclic indole core provides a solid anchor for positioning key interacting moieties within the ATP-binding pocket.
This guide will provide a comprehensive overview of the application of 7-fluoro-1H-indole-5-carbonitrile in a hypothetical kinase inhibitor drug discovery program, from initial lead generation to cellular characterization. We will detail synthetic strategies, robust assay protocols, and data interpretation, grounded in established methodologies for kinase inhibitor development.
Part 1: Lead Generation and Synthetic Elaboration of the 7-fluoro-1H-indole-5-carbonitrile Scaffold
The journey from a starting fragment to a potent and selective kinase inhibitor involves iterative cycles of chemical synthesis and biological testing to establish a robust Structure-Activity Relationship (SAR).
Rationale for Initial Library Design
Drawing inspiration from known indole- and azaindole-based kinase inhibitors, our initial synthetic efforts will focus on derivatizing the N-1 and C-3 positions of the 7-fluoro-1H-indole-5-carbonitrile core. The N-1 position can be readily alkylated or arylated to introduce substituents that can probe deeper into the ATP binding pocket, while the C-3 position is a common site for introducing groups that interact with the solvent front.
General Synthetic Scheme
A generalized synthetic approach to a library of 7-fluoro-1H-indole-5-carbonitrile derivatives is outlined below. This scheme is a composite of established indole chemistry and methodologies reported for related azaindole scaffolds.[5][6]
Caption: Synthetic workflow for derivatization of the core scaffold.
Protocol: Synthesis of a Representative Derivative (Hypothetical Example)
This protocol describes the synthesis of a hypothetical inhibitor, FIN-K1 , derived from 7-fluoro-1H-indole-5-carbonitrile, targeting a hypothetical serine/threonine kinase.
Step 1: Protection of the Indole Nitrogen
-
To a solution of 7-fluoro-1H-indole-5-carbonitrile (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-SEM protected intermediate.
Step 2: Vilsmeier-Haack Formylation at C-3
-
To a solution of the N-SEM protected intermediate (1.0 eq) in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl3, 1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with aqueous NaOH solution.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the 3-formyl derivative.
Step 3: Knoevenagel Condensation
-
To a solution of the 3-formyl derivative (1.0 eq) and 2-cyanoacetamide (1.1 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the condensed product.
Step 4: Deprotection
-
Dissolve the product from Step 3 in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 2 hours.
-
Concentrate the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the hydrochloride salt of the final compound, FIN-K1 .
Part 2: In Vitro Characterization of Kinase Inhibitory Activity
Once a library of compounds has been synthesized, the next critical step is to assess their ability to inhibit the target kinase and determine their potency and selectivity.
Primary Biochemical Screening: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced in a kinase reaction.[7] It is a universal assay applicable to virtually any kinase.[7]
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal that is proportional to the ADP concentration.[7]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Protocol: IC50 Determination using ADP-Glo™
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 10 µM) in the appropriate assay buffer.
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of test compound or vehicle (DMSO) to the wells.
-
Add 5 µL of a mixture containing the target kinase and its specific substrate in reaction buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution (at the Km concentration for the specific kinase).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary Assays: Assessing Selectivity
To be a viable drug candidate, an inhibitor should exhibit selectivity for its intended target over other kinases to minimize off-target effects.[8]
Protocol: Kinase Selectivity Profiling
-
Select a panel of kinases representing different branches of the human kinome.
-
Perform the ADP-Glo™ Kinase Assay (or a similar technology) for each kinase in the panel at a fixed concentration of the test compound (e.g., 1 µM).
-
Calculate the percent inhibition for each kinase.
-
For highly active compounds against off-targets, determine the full IC50 curves.
Hypothetical Data Presentation
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| FIN-K1 | 50 | >10,000 | 2,500 | >200 |
| FIN-K2 | 25 | 500 | 1,200 | 20 |
Part 3: Cellular Characterization of Kinase Inhibitor Activity
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert the desired biological effect.[2]
Assessing Target Engagement: Western Blot for Phospho-Substrate
Western blotting is a widely used technique to detect the phosphorylation status of a kinase's downstream substrate. A potent and on-target inhibitor should reduce the level of substrate phosphorylation in a dose-dependent manner.[9]
Protocol: Phospho-Substrate Western Blot
-
Cell Culture and Treatment:
-
Plate cells known to have an active signaling pathway involving the target kinase.
-
Once the cells reach 70-80% confluency, serum-starve them for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor or ligand to activate the target kinase for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the phospho-substrate signal to the total substrate and loading control.
-
Caption: Western Blot workflow for assessing target engagement.
Measuring Cellular Potency: Cell Proliferation Assay
For kinases involved in cell growth and proliferation, a key measure of a compound's efficacy is its ability to inhibit the proliferation of cancer cell lines that are dependent on the target kinase's activity.[10]
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
Conclusion: A Versatile Scaffold for Future Kinase Inhibitor Discovery
The 7-fluoro-1H-indole-5-carbonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the favorable physicochemical properties imparted by the fluorine and carbonitrile substituents make it an attractive core for medicinal chemistry campaigns. The protocols detailed in this application note provide a robust framework for synthesizing, screening, and characterizing derivatives of this scaffold. By systematically applying these biochemical and cell-based assays, researchers can efficiently establish structure-activity relationships, optimize lead compounds for potency and selectivity, and ultimately advance new therapeutic candidates toward clinical development.
References
-
Barros, T. A., & de Oliveira, R. B. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(11), 3163. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Bandarage, U. K., Court, J., Gao, H., Nanthakumar, S., Come, J. H., Giroux, S., & Green, J. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
-
Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., Isacchi, A., Menichincheri, M., Molinari, A., Montagnoli, A., Pillan, A., Rainoldi, S., Riccardi Sirtori, F., Sola, F., Thieffine, S., Tibolla, M., Valsasina, B., Volpi, D., Santocanale, C., & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]
-
Blake, J. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14247–14305. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
Begum, J., et al. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]
-
Wagner, J., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 23(10), 2449. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic Chemistry, 141, 106881. [Link]
-
George, S., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 263-294. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of indoles. As a core heterocyclic motif in numerous pharmaceuticals and natural products, the efficient construction of the indole nucleus is of paramount importance. This resource combines established chemical principles with practical, field-proven insights to help you navigate the complexities of indole synthesis and optimize your reaction conditions for maximal yield and purity.
General Frequently Asked Questions (FAQs)
Q1: I am planning an indole synthesis. Which of the classical methods should I choose?
A1: The choice of a classical indole synthesis method is dictated by the desired substitution pattern on the indole core and the nature of the available starting materials.
-
Fischer Indole Synthesis: This is arguably the most versatile and widely used method. It is ideal for preparing 2- and/or 3-substituted indoles from arylhydrazines and ketones or aldehydes.[1] However, it often requires harsh acidic conditions and high temperatures.
-
Leimgruber-Batcho Indole Synthesis: This method is an excellent choice for preparing indoles that are unsubstituted at the 2- and 3-positions. It proceeds under milder conditions than the Fischer synthesis and often provides higher yields.[2]
-
Bischler-Möhlau Indole Synthesis: This synthesis is useful for preparing 2-arylindoles from α-bromoacetophenones and anilines.[3][4] It is notorious for requiring harsh conditions, though modern modifications using microwave irradiation have improved its applicability.[5][6][7]
Here is a decision-making workflow to guide your selection:
Caption: Decision workflow for selecting an indole synthesis method.
Q2: My indole product is unstable and decomposes during purification. What can I do?
A2: Indoles, being electron-rich heterocycles, can be susceptible to oxidation and polymerization, especially under acidic conditions.[8] Here are some strategies to mitigate decomposition:
-
Work-up under inert atmosphere: If your product is particularly sensitive to air, perform the work-up and purification under a nitrogen or argon atmosphere.
-
Neutralize acidic residues: Ensure that all acidic catalysts are thoroughly quenched and neutralized during the work-up. Washing the organic extracts with a mild base like sodium bicarbonate solution can be effective.
-
Minimize exposure to light and heat: Some indoles are light-sensitive. Protect your reaction and product from direct light. Use minimal heat during solvent evaporation.
-
Chromatography considerations: When purifying by column chromatography, consider using a less acidic stationary phase like neutral alumina instead of silica gel. Alternatively, you can deactivate silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent.
Q3: What are the best practices for removing common impurities from my final indole product?
A3: Common impurities in indole synthesis include unreacted starting materials, polymeric byproducts, and regioisomers.
-
Crystallization: If your indole is a solid, crystallization is often the most effective method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperature and poor solubility at low temperature.
-
Column Chromatography: This is the most common purification technique. A careful selection of the eluent system is crucial for separating the desired indole from impurities. A gradual increase in the polarity of the eluent (gradient elution) can be effective.
-
Acid-Base Extraction: If your impurities have acidic or basic functionalities that your product lacks, you can use acid-base extraction to remove them.
Troubleshooting Guide: Fischer Indole Synthesis
The Fischer indole synthesis is a robust reaction, but it is not without its challenges. Here are some common issues and their solutions.
Q4: My Fischer indole synthesis has a very low yield. What are the potential causes and how can I improve it?
A4: Low yields in the Fischer indole synthesis can be attributed to several factors. A systematic approach to troubleshooting is often necessary.
-
Substituent Effects: Electron-donating groups on the arylhydrazine can sometimes lead to undesired side reactions by weakening the N-N bond.[1] Conversely, strongly electron-withdrawing groups can deactivate the aromatic ring towards the cyclization step.
-
Inappropriate Acid Catalyst: The choice of acid catalyst is critical.[9] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃, AlCl₃) are effective.[9][10] The optimal catalyst often needs to be determined empirically. Lewis acids are often milder and can be beneficial for sensitive substrates.
-
Suboptimal Temperature: The reaction is highly sensitive to temperature. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of tarry byproducts.
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can significantly impact the reaction. Ensure your starting materials are of high purity.
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting workflow for low yields in the Fischer indole synthesis.
Q5: I am getting a mixture of regioisomers in my Fischer indole synthesis. How can I control the regioselectivity?
A5: Regioselectivity is a common issue when using unsymmetrical ketones. The direction of the cyclization is determined by which α-carbon of the ketone participates in the enamine formation.
-
Steric Effects: Generally, the cyclization will occur at the less sterically hindered α-carbon.
-
Electronic Effects: The electronic nature of the substituents on the ketone can also influence the regioselectivity.
-
Catalyst Choice: The choice of acid catalyst can sometimes influence the regioselectivity.[9] For example, bulkier Lewis acids may favor cyclization at the less hindered position.
| Catalyst Type | General Characteristics | Potential Impact on Regioselectivity |
| Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH) | Protic acids, often used in stoichiometric amounts or as solvents (PPA). | Can lead to mixtures of isomers, with the ratio being dependent on the substrate and reaction conditions. |
| Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) | Coordinate to the carbonyl oxygen, activating it for hydrazone formation. | Can offer better regioselectivity in some cases, potentially favoring the thermodynamically more stable product. |
Table 1. Comparison of Acid Catalysts in Fischer Indole Synthesis.
Protocol: Synthesis of 2-phenylindole via Fischer Indole Synthesis
This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Deionized water
Procedure:
-
Hydrazone Formation (can be done in situ): In a round-bottom flask, dissolve acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour. The formation of the phenylhydrazone can be monitored by TLC.
-
Cyclization: Remove the ethanol under reduced pressure. To the crude hydrazone, carefully add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).
-
Heating: Heat the mixture to 100-120°C with vigorous stirring for 20-30 minutes. The reaction is exothermic.
-
Work-up: Carefully pour the hot reaction mixture into a beaker of ice-water with stirring. The crude product will precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol/water to yield pure 2-phenylindole.
Troubleshooting Notes:
-
If the reaction mixture becomes too viscous, a small amount of an inert, high-boiling solvent like xylene can be added.
-
If significant tar formation is observed, the reaction temperature may be too high, or the reaction time too long.
Troubleshooting Guide: Leimgruber-Batcho Indole Synthesis
This elegant synthesis provides a high-yield route to indoles, but optimization is still key for success.
Q6: I am having issues with the reductive cyclization step of my Leimgruber-Batcho synthesis. Which reducing agent should I use?
A6: The choice of reducing agent for the nitro group is crucial and depends on the other functional groups present in your molecule.
-
Catalytic Hydrogenation (H₂/Pd-C or Raney Ni): This is a very common and effective method. Palladium on carbon (Pd/C) is generally preferred. Raney nickel is a more active catalyst but can sometimes lead to over-reduction.
-
Transfer Hydrogenation (e.g., Hydrazine/Raney Ni): This is a good alternative to using hydrogen gas, especially if specialized hydrogenation equipment is not available.[11]
-
Chemical Reduction (e.g., SnCl₂, Fe/AcOH, Sodium Dithionite): These reagents are useful when catalytic hydrogenation is not feasible due to the presence of reducible functional groups (e.g., alkynes, benzylic esters).
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd-C | 1-10 mol% Pd/C, H₂ (1-50 atm), RT-50°C | Clean reaction, high yields, catalyst is easily removed by filtration. | Requires specialized hydrogenation equipment; may reduce other functional groups. |
| Raney Ni/Hydrazine | Raney Ni (catalytic), Hydrazine hydrate, EtOH, reflux | Does not require a hydrogenator; effective for many substrates.[11] | Raney Ni is pyrophoric and must be handled with care; hydrazine is toxic. |
| SnCl₂·2H₂O | Stoichiometric amounts, EtOH or EtOAc, reflux | Tolerates a wide range of functional groups. | Work-up can be cumbersome due to the formation of tin salts. |
| Fe/AcOH | Stoichiometric amounts, Acetic acid, heat | Inexpensive and effective. | Requires acidic conditions which may not be suitable for all substrates. |
Table 2. Comparison of Reducing Agents for the Leimgruber-Batcho Indole Synthesis.
Protocol: Synthesis of 6-Benzyloxyindole via Leimgruber-Batcho Synthesis
Materials:
-
4-Benzyloxy-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Dimethylformamide (DMF)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Ethyl acetate
Procedure:
-
Enamine Formation: In a flask equipped with a reflux condenser, dissolve 4-benzyloxy-2-nitrotoluene (1.0 eq) in DMF. Add pyrrolidine (1.2 eq) and DMF-DMA (1.2 eq). Heat the mixture to 110°C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up of Enamine: Cool the reaction mixture and pour it into water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude enamine.
-
Reductive Cyclization: Dissolve the crude enamine in ethyl acetate. Add 10% Pd/C (5-10 wt%). Place the reaction under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Final Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 6-benzyloxyindole.[2]
Troubleshooting Guide: Bischler-Möhlau Indole Synthesis
This method's requirement for harsh conditions often leads to challenges.
Q7: My Bischler-Möhlau synthesis is giving a very low yield and a lot of tarry byproducts. How can I improve this?
A7: The classical Bischler-Möhlau synthesis is known for its harsh conditions, which can lead to decomposition and side reactions.[3]
-
Microwave Irradiation: This is a highly effective technique for improving the yield and reducing the reaction time of the Bischler-Möhlau synthesis.[5][6][7] The rapid and efficient heating provided by microwaves can minimize the formation of degradation products.
-
Solvent Choice: In some modern variations, high-boiling, polar, non-protic solvents can be beneficial.
-
Use of Additives: The addition of a Lewis acid or a protic acid promoter can sometimes facilitate the cyclization at lower temperatures.
| Heating Method | Typical Reaction Time | Typical Yield | Notes |
| Conventional Heating | Several hours to days | Often low (< 30%) | Prone to significant side product and tar formation. |
| Microwave Irradiation | Minutes | Moderate to good (50-80%) | Significantly reduces reaction time and byproducts; allows for higher temperatures to be reached quickly and uniformly.[5][6] |
Table 3. Comparison of Conventional Heating vs. Microwave Irradiation for the Bischler-Möhlau Synthesis.
Troubleshooting Guide: Palladium-Catalyzed Indole Synthesis
Modern palladium-catalyzed methods offer mild and versatile routes to indoles, but catalyst performance is key.
Q8: My palladium-catalyzed indole synthesis is not working well. What are the common reasons for catalyst deactivation?
A8: Palladium catalysts can be sensitive, and deactivation is a common issue.
-
Ligand Degradation: Phosphine ligands, which are commonly used, can be susceptible to oxidation. Running the reaction under an inert atmosphere (argon or nitrogen) is crucial.
-
Palladium Black Formation: The active Pd(0) species can aggregate to form inactive palladium black. The choice of ligand is important to stabilize the catalytic species. Bulky, electron-rich phosphine ligands are often effective.
-
Substrate Impurities: Impurities in the starting materials, particularly those containing sulfur or other coordinating groups, can poison the catalyst.
-
Incomplete Reduction of Pd(II) Pre-catalyst: Many reactions use a Pd(II) salt as a pre-catalyst, which must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not proceed effectively.
Strategies to Prevent Catalyst Deactivation:
-
Use high-purity, degassed solvents and reagents.
-
Maintain a strict inert atmosphere throughout the reaction.
-
Screen different palladium sources and ligands to find the most stable and active combination for your specific transformation.
-
Consider the use of supported palladium catalysts, which can sometimes offer enhanced stability and recyclability.[12]
References
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54085. [Link]
- Abbiw, D. K., & Kyeremateng, S. O. (2015). Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. International Journal of Organic Chemistry, 5(3), 163-170.
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
-
Chen, C. Y., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3249. [Link]
- Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. In Indole Ring Synthesis (pp. 1-1). John Wiley & Sons, Ltd.
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
- Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis (pp. 1-1). John Wiley & Sons, Ltd.
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwave-assisted, solvent-free Bischler indole synthesis. Synlett, (18), 2749-2752.
-
Organic Chemistry. (2018). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. [Link]
-
Taber, D. F. (2011). Indoles. [Link]
- de la Hoz, A., Diaz-Ortiz, A., Moreno, A., & Langa, F. (2000). Microwave-assisted, solvent-free Bischler indole synthesis. Tetrahedron Letters, 41(30), 5695-5698.
-
Wikipedia. Bischler–Möhlau indole synthesis. [Link]
-
Epistemeo. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. [Link]
-
ChemEurope.com. Bischler-Möhlau indole synthesis. [Link]
-
Organic Chemistry Portal. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. [Link]
- Prasad, A. S., & Rao, T. V. (2024). Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. International Journal of Advanced Research, 12(2), 528-532.
- Al-awar, R. S., et al. (2003). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 8(12), 921-929.
- Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406.
- Gustafson, K. P. J., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
-
Gustafson, K. P. J., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]
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Technical Support Center: Synthesis of Substituted Indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Substituted Indole Synthesis. This guide is designed to provide in-depth, practical solutions to common side reactions and challenges encountered during the synthesis of this critical heterocyclic scaffold. Drawing from established literature and field experience, this resource goes beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: General Troubleshooting & FAQs
This section addresses broad issues that can manifest across various indole synthesis methods.
Q1: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble material. What is happening?
A: This is a classic sign of polymerization or charring, a common issue when working with electron-rich indoles under strong acidic conditions.
-
Causality: Indoles, particularly those without electron-withdrawing groups, are susceptible to electrophilic attack. The C3 position is the most nucleophilic. Under strong acid catalysis (e.g., concentrated H₂SO₄, or polyphosphoric acid at high temperatures), the indole nitrogen or, more commonly, the C3 carbon can be protonated. This generates a highly reactive indoleninium ion. This ion is a potent electrophile that can be attacked by a neutral indole molecule, initiating a chain reaction that leads to the formation of insoluble, high-molecular-weight oligomers and tars.[1] The polymerization process is often complex and can be initiated by oxidizing agents or even air in the presence of acid.[1][2]
-
Preventative Measures:
-
Use Milder Catalysts: Opt for Lewis acids like ZnCl₂ or milder Brønsted acids such as p-toluenesulfonic acid (PTSA) over polyphosphoric acid (PPA) or H₂SO₄.[3][4]
-
Lower Reaction Temperature: Many side reactions have higher activation energies than the desired cyclization. Running the reaction at the lowest effective temperature can significantly reduce byproduct formation.
-
Protecting Groups: If the indole nitrogen is unsubstituted (NH-indole), consider protecting it with a group like tosyl (Ts) or Boc. This reduces the nucleophilicity of the ring system and can prevent N-protonation pathways.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to decomposition.
-
Section 2: The Fischer Indole Synthesis: Navigating the Workhorse
The Fischer synthesis is arguably the most versatile and widely used method for preparing indoles.[3][5] However, its success is highly dependent on substrate and reaction conditions.
Q2: My Fischer indole synthesis is failing, yielding primarily aniline derivatives instead of the indole. Why?
A: You are likely observing a competing N-N bond cleavage reaction, which outpaces the desired[4][4]-sigmatropic rearrangement.
-
Mechanistic Explanation: The key step in the Fischer synthesis is the acid-catalyzed[4][4]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate. However, this intermediate can also undergo heterolytic cleavage of the weak N-N bond. This cleavage is particularly favored if the resulting iminium cation is stabilized by electron-donating groups (EDGs) on the original ketone/aldehyde fragment. This alternative pathway leads to the formation of an aniline and an iminium species, which upon workup can hydrolyze or react further, but will not form the indole.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting N-N bond cleavage.
Q3: I'm using an unsymmetrical ketone in my Fischer synthesis and getting a mixture of two regioisomers. How can I control the selectivity?
A: Regioselectivity is determined by which α-carbon of the ketone forms the initial enamine for the[4][4]-sigmatropic rearrangement. This can be influenced by both steric and electronic factors, and critically, by the choice of acid catalyst.
-
The Role of the Catalyst: The nature of the acid catalyst can significantly influence the isomer ratio. While no single rule applies to all substrates, studies have shown that different acids can favor the formation of either the more or less substituted enamine. For example, in some systems, strong Brønsted acids may favor the less-substituted (kinetic) enamine, while Lewis acids might favor the more-substituted (thermodynamic) enamine. However, this is highly substrate-dependent.[7][8]
-
Data-Driven Catalyst Selection: A multivariate analysis of the Fischer indole synthesis found that while the substrate structure has the most dominant influence, the catalyst choice can be used for optimization. The properties of the Lewis acid itself (e.g., hardness/softness) do not appear to exert a systematic influence, meaning empirical screening is often necessary.[7]
Table 1: Influence of Catalyst on Regioselectivity of 2-Pentanone Phenylhydrazone Cyclization
Catalyst System Solvent Ratio (2-Ethyl-3-methylindole / 2,3-Dimethyl-2,3-dihydro-1H-indole) H₂SO₄ Acetic Acid 20:80 BF₃·OEt₂ Tetrahydrofuran 21:79 ZnCl₂ Sulfolane 24:76 TiCl₄ Tetrahydrofuran 21:79 Data adapted from a study on Lewis acid catalysts, illustrating that isomer distribution is often biased towards the more substituted indole but varies with the system.[7]
-
Practical Strategy:
-
Screen Catalysts: Test a range of catalysts, including a strong Brønsted acid (PPA or H₂SO₄), a versatile Lewis acid (ZnCl₂), and a milder Brønsted acid (PTSA).
-
Control Temperature: Run reactions at a consistent, controlled temperature, as this can also affect the isomer ratio.[7]
-
Purification: If a mixture is unavoidable, the isomers can often be separated by column chromatography on silica gel, as their polarities are typically different.[9]
-
Section 3: The Bischler-Möhlau Synthesis & Rearrangements
This method, involving the reaction of an α-halo-ketone with an aniline, is notorious for producing mixtures due to complex rearrangements.
Q4: My Bischler-Möhlau synthesis is giving a complex mixture of products, not just the expected 2-arylindole. What is the Plancher Rearrangement and how can I avoid it?
A: The Bischler-Möhlau reaction is often complicated by the Plancher rearrangement, where a 1,2-migration of an alkyl or aryl group occurs, leading to isomeric indole products.
-
Mechanism of the Plancher Rearrangement: The reaction proceeds through an α-aminoketone intermediate. After cyclization and dehydration, an intermediate 1H-indolenium ion is formed. If this intermediate has a substituent at the C3 position (R³), it can undergo a[3][10]-migration to the C2 position. This rearrangement is driven by the formation of a more stable indolenium ion or the final aromatic indole. This pathway directly competes with the simple deprotonation that would lead to the "normal" Bischler product.
Caption: Competing pathways in the Bischler-Möhlau synthesis.
-
Mitigation Strategies:
-
Substrate Choice: The outcome is highly substrate-dependent.[11] Rearrangement is more likely if the migrating group (R³) is a good migratory group (e.g., aryl > alkyl) and if the resulting product is more stable.
-
Milder Conditions: While traditionally run at high temperatures, modern variations using microwave irradiation or alternative catalysts can sometimes offer cleaner reactions, though this is not guaranteed.[11]
-
Alternative Syntheses: If the Plancher rearrangement is intractable for your substrate, it is often more practical to switch to a different, less ambiguous indole synthesis method, such as the Larock or Fischer synthesis, if the precursors are accessible.
-
Section 4: Modern Palladium-Catalyzed Indole Syntheses
Methods like the Sonogashira and Buchwald-Hartwig couplings offer powerful routes to indoles but come with their own set of catalyst-dependent side reactions.
Q5: I'm attempting a Sonogashira coupling to build an indole precursor, but my main product is a symmetrical diyne from alkyne homocoupling. How do I prevent this?
A: You are observing the Glaser-Hay homocoupling, a common side reaction in Sonogashira couplings that is promoted by the copper(I) co-catalyst and an oxidant, typically atmospheric oxygen.
-
Mechanism: The copper(I) acetylide, which is the key intermediate for transmetalation to palladium, can undergo oxidative dimerization in the presence of Cu(II) (formed by oxidation of Cu(I) by air) to yield the symmetrical 1,3-diyne.[12][13][14]
-
Preventative Measures:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly deoxygenated by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.
-
Use a Copper-Free Protocol: Several modern Sonogashira protocols have been developed that avoid the use of a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling. These often require specific ligands to facilitate the catalytic cycle.
-
Control of Base and Ligands: The choice of base and phosphine ligand can influence the relative rates of the desired cross-coupling versus the homocoupling. Amine bases are standard, and careful screening may be required.
-
Section 5: Analytical Identification of Byproducts
A key part of troubleshooting is correctly identifying the unwanted products in your reaction mixture.
Q6: I have an unknown, less polar byproduct in my Fischer indole synthesis. How can I use ¹H NMR to identify if it's an indoline or another reduced species?
A: An indoline (2,3-dihydroindole) byproduct, formed by over-reduction or alternative cyclization pathways, has a very distinct ¹H NMR spectrum compared to the aromatic indole.
-
Characteristic ¹H NMR Signals:
-
Indole: The aromatic region (typically 6.5-7.8 ppm) will show complex splitting patterns characteristic of the substituted benzene and pyrrole rings. The indole N-H proton, if present, is a broad singlet often found far downfield (>8.0 ppm, sometimes >10 ppm in DMSO-d₆).[15][16]
-
Indoline: The aromaticity is lost in the five-membered ring. Look for two aliphatic signals, often appearing as triplets around 3.0-3.6 ppm . These correspond to the two -CH₂- groups at the C2 and C3 positions. The aromatic protons will appear in the 6.5-7.2 ppm range, but with splitting patterns more typical of a disubstituted benzene ring.[17]
Table 2: Representative ¹H NMR Shifts (CDCl₃) for Indole vs. Indoline
Proton Indole (Approx. δ, ppm) Indoline (Approx. δ, ppm) Aromatic C-H 6.5 - 7.8 6.6 - 7.1 Pyrrole C2-H ~6.5 (t) N/A Pyrrole C3-H ~7.2 (t) N/A N-H >8.0 (broad s) ~3.6 (broad s) Aliphatic C2-H₂ N/A ~3.5 (t) Aliphatic C3-H₂ N/A ~3.0 (t) Chemical shifts are approximate and highly dependent on substitution and solvent.
-
Section 6: Protocols and Procedures
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole (Illustrative Procedure)
This protocol is a classic example that uses a solid ketone and a strong acid catalyst.
-
Hydrazone Formation: In a 100 mL round-bottom flask, combine acetophenone (5.0 g, 41.6 mmol) and phenylhydrazine (4.5 g, 41.6 mmol) in 30 mL of absolute ethanol.
-
Add 3-4 drops of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture in an ice bath. The acetophenone phenylhydrazone will crystallize.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.
-
Indolization: Place polyphosphoric acid (PPA, 50 g) in a 250 mL beaker and heat to 100°C in a heating mantle, with mechanical stirring.
-
Add the dried acetophenone phenylhydrazone (5.0 g, 23.8 mmol) in portions to the hot PPA over 10 minutes. The temperature will rise. Maintain the reaction temperature between 120-130°C for an additional 10 minutes.
-
Workup: Carefully pour the hot reaction mixture onto 200 g of crushed ice in a larger beaker. This should be done in a fume hood with caution.
-
Stir the mixture until the PPA is fully hydrolyzed. The crude 2-phenylindole will precipitate as a solid.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol/water to yield pure 2-phenylindole. (This is a representative protocol. Always consult primary literature for specific substrate requirements and safety procedures.)
Protocol 2: Purification Strategy - Removing Aniline Byproducts
Aniline byproducts from N-N cleavage are basic and can be removed with an acidic wash.
-
Dissolution: After the reaction workup, dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it two to three times with 1 M hydrochloric acid (HCl). The basic aniline will react to form the hydrochloride salt, which is soluble in the aqueous layer.
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid.
-
Brine Wash & Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified indole product, now free of the basic aniline impurity. Further purification by column chromatography or recrystallization may be necessary.
References
- Dobbs, A. (2001). A new regioselective Fischer indole synthesis. The Journal of Organic Chemistry, 66(2), 638-641.
- (2021). Fischer Indole Synthesis.
- Fischer Indole Synthesis. Alfa Chemistry.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- Fischer Indole Synthesis Mechanism. YouTube.
- Glaser Coupling Hay Coupling. Organic Chemistry Portal.
- Indoline(496-15-1) 1H NMR spectrum. ChemicalBook.
- Leogrande, M., & et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3248.
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley.
- Jia, Y., & Zhu, J. (2006). One-Pot Synthesis of Indoles by a Palladium-Catalyzed Annulation of o-Iodoanilines and Aldehydes. The Journal of Organic Chemistry, 71(20), 7826-7834.
- Carlsson, S., & et al. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659.
- Taylor, M., & et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega.
- Ates, M., & et al. (2003). The investigation of acid effect on chemical polymerization of indole. Journal of Polymer Science Part A: Polymer Chemistry, 41(10), 1527-1536.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Chekshin, N., & et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6325-6332.
- Singh, T., & et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
- Bischler Indole Synthesis.
- A Review of the Indole Synthesis Reaction System.
- Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy.
- Glaser Coupling. Alfa Chemistry.
- Reddy, K., & et al. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(56), 29591-29604.
- Fischer indole synthesis: significance of choice of acid c
- Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films. The Journal of Physical Chemistry C.
- Taber, D. F., & et al. (2011).
- Govindaraju, V., & et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses.
- Fischer Indole Synthesis. YouTube.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Arkivoc.
- Mechanism of electro-polymerization of indole.
- Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. Molecules.
- Glaser coupling. Wikipedia.
- (PDF) Synthesis of Indoles: Recent Advances.
- Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and - Zeitschrift für N
- Synthesis of INDOLE - BISCHLER Synthesis | Mechanism. YouTube.
- 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1...
- (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
- Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization.
- Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. The Journal of Organic Chemistry.
- Synthesis of azepino[3,4 b]indoles via the Plancher rearrangement.
- 1H NMR Chemical Shift.
- Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. PubMed Central.
- NBS-induced intramolecular annulation reactions for the divergent synthesis of fused- and spirocyclic indolines.
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Technical Support Center: A Troubleshooting Guide for Fluorination Reactions on Indoles
Welcome to our dedicated technical support center for navigating the complexities of indole fluorination. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to incorporate fluorine into the indole scaffold—a privileged structure in numerous biologically active compounds. The strategic introduction of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] However, the path to successful fluorination is often paved with challenges, from controlling regioselectivity to minimizing side reactions.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments. Here, we dissect the causality behind experimental outcomes and offer robust, self-validating protocols to empower your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Electrophilic Fluorination
Electrophilic fluorination is a common strategy for the direct C-H fluorination of electron-rich heterocycles like indoles. Reagents such as Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are frequently employed. However, their reactivity can lead to a variety of challenges.
Question 1: My electrophilic fluorination of an indole is resulting in a low yield or no reaction. What are the likely causes and how can I resolve this?
Answer:
Low or no yield in electrophilic indole fluorination is a common hurdle. The primary factors to consider are the nucleophilicity of your indole substrate and the reactivity of your fluorinating agent.
-
Substrate Reactivity: Indoles with electron-withdrawing groups (EWGs) on the ring exhibit reduced nucleophilicity, making them less reactive towards electrophilic fluorinating agents.[3] If your indole contains groups like nitro, cyano, or esters, longer reaction times or more forceful conditions may be necessary.[3]
-
Troubleshooting:
-
Increase Reaction Temperature: Cautiously increase the reaction temperature in increments of 10 °C. Monitor the reaction closely for any signs of decomposition.
-
Prolong Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS.
-
Consider a More Reactive Reagent: If using a milder reagent like NFSI with a deactivated substrate, switching to a more powerful one like Selectfluor™ could improve conversion.[4][5]
-
-
-
Reagent Choice and Quality:
-
NFSI is generally considered a milder electrophilic fluorinating agent than Selectfluor™.[4] For less reactive indoles, NFSI may be insufficient.
-
Ensure your fluorinating agent is fresh and has been stored under anhydrous conditions. These reagents can be sensitive to moisture.
-
-
Solvent Selection: The choice of solvent can significantly influence the outcome of the reaction. Common solvents for electrophilic fluorination include acetonitrile, dichloromethane (DCM), and dimethylformamide (DMF).
-
Troubleshooting: If your reaction is sluggish, a screen of different solvents may be beneficial. For instance, a mixture of acetonitrile and water has been shown to be effective for Selectfluor™-mediated reactions.[6]
-
Question 2: I am observing poor regioselectivity in the fluorination of my indole. How can I control the position of fluorination?
Answer:
Controlling regioselectivity is a critical challenge in indole fluorination. The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position due to the high electron density.
-
Inherent Reactivity: For 2,3-unsubstituted indoles, the C3 position is the most nucleophilic and will typically be the primary site of fluorination.
-
Protecting Groups: The presence and nature of a protecting group on the indole nitrogen can influence regioselectivity. Electron-withdrawing protecting groups can decrease the nucleophilicity of the C3 position, potentially favoring fluorination at other positions.[7]
-
Steric Hindrance: Bulky substituents at positions adjacent to a potential fluorination site can sterically hinder the approach of the electrophilic fluorinating agent, directing it to a less hindered position.
-
Directed Fluorination: While less common for indoles, directing group strategies can be employed to achieve fluorination at specific positions, such as the C2 or C4 positions.
Troubleshooting Workflow for Regioselectivity:
Caption: Decision tree for troubleshooting poor regioselectivity.
Question 3: My reaction with NFSI is producing significant amounts of aminated or sulfonylated byproducts. How can I prevent these side reactions?
Answer:
The formation of aminated or sulfonylated byproducts is a known issue with N-Fluorobenzenesulfonimide (NFSI), which can act as a source of not only electrophilic fluorine but also as an aminating or sulfonylating agent under certain conditions.[4][8]
-
Reaction Mechanism: These side reactions can occur through competitive pathways where the indole attacks the nitrogen or sulfur atoms of NFSI instead of the fluorine.
-
Reaction Conditions: The propensity for these side reactions can be influenced by the reaction conditions, including the solvent, temperature, and the presence of additives. For example, in the presence of a base like K₂CO₃, N-substituted indoles can undergo regioselective C3-amination with NFSI.[9]
Troubleshooting Strategies:
-
Lower the Reaction Temperature: These side reactions may have a higher activation energy than the desired fluorination. Running the reaction at a lower temperature may favor the fluorination pathway.
-
Re-evaluate Additives: If you are using any basic additives, consider if they are promoting the undesired side reactions. Running the reaction under neutral conditions may be beneficial.
-
Change the Fluorinating Agent: If optimizing the conditions is unsuccessful, switching to a different electrophilic fluorinating agent that does not have the same potential for side reactions, such as Selectfluor™, may be the best solution.
Section 2: Nucleophilic Fluorination
Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride source. This method is often challenged by the poor nucleophilicity and high basicity of the fluoride ion.[10]
Question 4: I am attempting a nucleophilic fluorination on an indole precursor, but the reaction is not proceeding. What are the common pitfalls?
Answer:
The success of a nucleophilic fluorination reaction hinges on several factors, including the nature of the leaving group, the choice of fluoride source, and the reaction conditions.
-
Leaving Group Ability: A good leaving group is essential for successful Sₙ2 displacement. For indole precursors, common leaving groups include halides (I > Br > Cl) and sulfonates (triflate > tosylate > mesylate). If your leaving group is not sufficiently reactive, the reaction may not proceed.
-
Fluoride Source and Solubility: The choice of fluoride source is critical. Simple inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective but can have low solubility in organic solvents.[11]
-
Troubleshooting:
-
Use a Phase-Transfer Catalyst: For reactions with inorganic fluorides, a phase-transfer catalyst such as a crown ether or a tetraalkylammonium salt can help to shuttle the fluoride ion into the organic phase.
-
Employ an Anhydrous Fluoride Source: Water can strongly solvate the fluoride ion, reducing its nucleophilicity. Using an anhydrous fluoride source, such as spray-dried KF or TBAF (tetrabutylammonium fluoride), is often necessary.
-
Consider Organic Fluoride Sources: Reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can be effective for deoxofluorination of alcohols but can be hazardous.[11]
-
-
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used for nucleophilic fluorination to solvate the cation of the fluoride salt without strongly solvating the fluoride anion.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SₙAr) on an Activated Indole Precursor
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the activated indole precursor (1.0 equiv) and anhydrous potassium fluoride (2.0-3.0 equiv).
-
Add a phase-transfer catalyst, such as 18-crown-6 (0.1-0.2 equiv).
-
Add a dry, polar aprotic solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Product Instability and Purification
Question 5: My fluorinated indole appears to be unstable and decomposes upon purification or storage. What could be the cause and how can I mitigate this?
Answer:
The stability of fluorinated indoles can be a concern, particularly when the fluorine substituent is in a position that can facilitate decomposition pathways.
-
Electronic Effects: Fluorine's strong electron-withdrawing nature can alter the electronic properties of the indole ring, potentially making it more susceptible to degradation under certain conditions. For example, certain fluoromethyl-substituted indoles have been shown to be unstable in aqueous buffer solutions at physiological pH due to defluorination.[12] The stability of 6-substituted 1H-indoles has been observed to increase in the order of CH₂F < CHF₂ << CF₃.[12]
-
Purification Issues:
-
Silica Gel Chromatography: The acidic nature of silica gel can sometimes lead to the decomposition of sensitive compounds.
-
Troubleshooting:
-
Neutralize Silica Gel: Consider using silica gel that has been pre-treated with a base, such as triethylamine, to neutralize its acidity.
-
Alternative Purification Methods: If decomposition on silica is a persistent issue, explore other purification techniques such as preparative HPLC with a neutral or basic mobile phase, or recrystallization.
-
-
-
Storage:
-
Light and Air Sensitivity: Some fluorinated indoles may be sensitive to light and air.
-
Troubleshooting: Store your purified compound under an inert atmosphere (e.g., argon or nitrogen) in a sealed vial, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and at a low temperature (e.g., in a refrigerator or freezer).
-
Data Summary and Key Parameters
Table 1: Common Electrophilic Fluorinating Agents for Indoles
| Reagent | Acronym | Structure | Reactivity | Common Solvents | Key Considerations |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | [F-TEDA-BF₄]⁺[BF₄]⁻ | High | Acetonitrile, Water, DMF | Thermally stable and less toxic than many alternatives.[5] |
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Moderate | Acetonitrile, DCM, DCE | Can lead to amination or sulfonylation side products.[4][8] |
Visualizing Reaction Mechanisms
Electrophilic Fluorination of Indole at the C3 Position
Caption: Simplified mechanism of electrophilic fluorination of indole.
References
-
Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. (2023). Available at: [Link]
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
-
Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. (2025). Available at: [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. (2019). Available at: [Link]
-
Electrophilic fluorination. Wikipedia. Available at: [Link]
-
Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. (2019). Available at: [Link]
-
An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. (2011). Available at: [Link]
-
Cascade fluorofunctionalisation of 2,3-unsubstituted indoles by means of electrophilic fluorination. Chemical Communications. (2015). Available at: [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. (2018). Available at: [Link]
-
Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines. ResearchGate. (2024). Available at: [Link]
- Strategies for Nucleophilic C(sp3)–(Radio)
-
Transition metal-free C3-amination of indoles 37 with NFSI. ResearchGate. (2019). Available at: [Link]
-
Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. PMC - NIH. (2013). Available at: [Link]
-
N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. NIH. (2020). Available at: [Link]
- Chemo- and Regio-Selective Amidation of Indoles with Isocyanates Using Borane Lewis Acids.
-
Enantioseparation and Racemization of 3-Fluorooxindoles. PMC - NIH. (2015). Available at: [Link]
-
Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. NIH. (2022). Available at: [Link]
-
A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters. (2000). Available at: [Link]
-
Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journals. (2020). Available at: [Link]
- Making the negative positive – fluorination of indole as efficient strategy to improve guanidinium-containing gene carriers.
- Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Journal of Organic Chemistry Ahead of Print.
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- Role of Selectfluor® in the reported fluorination reaction.
- Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
-
Selective perfluoroalkylation and defluorination functionalization of indoles. Organic Chemistry Frontiers. (2024). Available at: [Link]
- Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
-
Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. (2026). Available at: [Link]
-
Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides. Organic Letters. (2023). Available at: [Link]
Sources
- 1. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions [beilstein-journals.org]
- 9. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Regioselectivity Problems in Indole Functionalization
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity in their indole-based synthetic projects. The unique electronic properties of the indole nucleus present both opportunities and significant challenges, particularly in directing functionalization to the desired position. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Section 1: The Fundamental Challenge: Understanding Indole's Reactivity
The indole scaffold is a π-excessive aromatic system, making it highly susceptible to electrophilic attack. However, the electron density is not uniformly distributed, leading to inherent regioselectivity preferences. The pyrrole ring is significantly more electron-rich than the benzene ring, and within the pyrrole moiety, the C3 position is the most nucleophilic, followed by the C2 position and the N1 atom.[1] Functionalization of the less reactive C4, C5, C6, and C7 positions on the benzene ring is considerably more challenging.[2][3]
FAQ 1.1: Why does my electrophilic substitution reaction predominantly yield the C3-functionalized product when I want to target another position?
Answer: The kinetic product of most electrophilic aromatic substitutions on an unsubstituted indole is the C3-substituted isomer. This is due to the superior stabilization of the cationic intermediate formed upon electrophilic attack at C3. The positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[1][4] Attack at C2 leads to an intermediate where the positive charge is localized on the nitrogen, disrupting the aromatic sextet of the benzene ring, which is less favorable.
To circumvent this inherent reactivity, you must employ strategies that either block the C3 position or utilize directing groups to favor functionalization at other sites.
Section 2: Troubleshooting C2 vs. C3 Regioselectivity
Achieving selective functionalization at the C2 position in the presence of an unsubstituted C3 is a common hurdle.
FAQ 2.1: My reaction is giving me a mixture of C2 and C3 isomers. How can I improve C2 selectivity?
Answer: Several factors can be manipulated to favor C2 functionalization.
-
Steric Hindrance: If your indole substrate is substituted at the N1 position with a bulky group, this can sterically hinder the approach of the electrophile to the C3 position, thereby favoring attack at C2.
-
Directing Groups: The use of a removable directing group at the N1 position can facilitate C2 functionalization. For instance, N-sulfonyl groups have been shown to direct palladium-catalyzed arylations to the C2 position.
-
Reaction Mechanism: The choice of catalyst and reaction conditions can fundamentally alter the reaction mechanism and, consequently, the regioselectivity. For example, in some palladium-catalyzed arylations, a switch from a C2-selective oxidative-Heck pathway to a C3-selective C-H activation/reductive elimination pathway can be achieved by the addition of specific ligands.[5] Radical additions to indoles, in contrast to electrophilic additions, have been shown to favor the C2 position.[6]
Experimental Protocol: C2-Arylation of N-Methylindole (A Model System)
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
N-Methylindole
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., dioxane, toluene)
Procedure:
-
To an oven-dried reaction vessel, add the N-methylindole, aryl halide, palladium catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Flowchart for C2/C3 Selectivity
Caption: Troubleshooting workflow for C2 vs. C3 selectivity.
Section 3: Functionalization of the Benzene Ring (C4-C7)
Directing functionalization to the carbocyclic ring of indole is a significant challenge due to the much higher reactivity of the pyrrole ring.[7][8]
FAQ 3.1: My attempts at Friedel-Crafts acylation are only modifying the pyrrole ring. How can I achieve substitution on the benzene ring?
Answer: Direct electrophilic substitution on the benzene ring of an unprotected indole is rarely successful. The most effective strategies involve the use of directing groups.
-
N-Directing Groups: Attaching a directing group to the indole nitrogen is a powerful strategy. For example, an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively.[3] Similarly, rhodium catalysts have been used with N-pivaloylindoles for C7-functionalization.[8]
-
C3-Blocking and Directing Groups: Installing a removable group at the C3 position can both block the most reactive site and help direct functionalization to the benzene ring.[9] For instance, a pivaloyl group at C3 has been used to achieve C4 and C5 arylation.[9]
Data Summary: Directing Group Strategies for Benzene Ring Functionalization
| Target Position | Directing Group (at N1 unless specified) | Catalyst System (Example) | Reference |
| C4 | Pivaloyl (at C3) | Pd(OAc)2 | [9] |
| C5 | Carbonyl (at C3) | Copper-carbene | [9] |
| C6 | N-P(O)tBu2 | Copper | [3] |
| C7 | N-P(O)tBu2 | Palladium | [3] |
| C7 | N-Pivaloyl | Rhodium | [8] |
Section 4: N-Functionalization vs. C-Functionalization
The indole N-H is acidic and can be deprotonated with a suitable base, leading to the indolide anion. This anion is ambident, meaning it can react with electrophiles at either the nitrogen or the C3 position.
FAQ 4.1: I am trying to N-alkylate my indole, but I am getting a significant amount of the C3-alkylated product. How can I favor N-alkylation?
Answer: The regioselectivity of alkylating the indolide anion is highly dependent on the reaction conditions.
-
Counterion and Solvent: The nature of the counterion (from the base) and the solvent polarity play a crucial role. In polar aprotic solvents like DMF or DMSO, the cation is well-solvated, leading to a "freer" indolide anion, which tends to react at the more electronegative nitrogen atom. In less polar solvents like THF or diethyl ether, ion pairing is more significant, and the reaction may favor C3-alkylation.
-
Hard and Soft Acids and Bases (HSAB) Theory: According to HSAB theory, the nitrogen atom of the indolide is a "harder" nucleophilic center, while the C3 position is "softer." Therefore, "hard" electrophiles (e.g., alkyl sulfates, alkyl halides with less polarizable halogens) will preferentially react at the nitrogen, while "softer" electrophiles (e.g., alkyl iodides, allylic halides) have a higher propensity to react at the C3 position.
Workflow for Optimizing N-Alkylation
Caption: Logical workflow for improving N-alkylation selectivity.
References
- Isono, T., Harada, S., Yanagawa, M., & Nemoto, T. (2025).
- Cacchi, S., & Fabrizi, G. (2005).
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.).
- A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2025).
- Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles. (n.d.).
- Zhu, H., He, Q., Fan, R., & He, J. (2025). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC Publishing.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2021). Accounts of Chemical Research.
- Synthesis and Chemistry of Indole. (n.d.). SlideShare.
- Indole. (n.d.). Wikipedia.
- Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. (n.d.). NSF Public Access Repository.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 9. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03417E [pubs.rsc.org]
Technical Support Center: High-Throughput Screening of Reaction Conditions for Indole Synthesis
Welcome to the technical support center for high-throughput screening (HTS) of reaction conditions for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing indole synthesis through parallel experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction: The Power and Pitfalls of HTS in Indole Synthesis
The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of natural products and pharmaceuticals.[1][2][3] High-throughput screening (HTS) has emerged as a powerful tool to accelerate the discovery and optimization of synthetic routes to these valuable compounds.[4] By enabling the rapid and simultaneous evaluation of numerous reaction parameters, HTS can significantly reduce the time and resources required for methods development.[4] However, the transition from traditional benchtop synthesis to miniaturized, automated platforms introduces unique challenges. This guide will provide practical, field-proven insights to help you overcome these hurdles and unlock the full potential of HTS in your indole synthesis campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the design and implementation of HTS for indole synthesis.
Q1: I am new to HTS for reaction optimization. Where do I begin?
A1: The key is to start with a well-defined goal and a systematic approach. First, identify the key variables in your indole synthesis that are likely to have the most significant impact on yield and purity. These can be categorized as discrete variables (e.g., catalyst, ligand, base, solvent) and continuous variables (e.g., temperature, time, concentration).[5]
A common strategy is to initially focus on screening discrete variables while keeping continuous variables constant, based on known conditions or preliminary experiments.[5] A full factorial experimental design, where every combination of the selected discrete variables is tested, can be highly effective in uncovering non-intuitive interactions and identifying impactful parameters.[5]
Q2: How do I choose the right indole synthesis method for an HTS campaign?
A2: The choice of synthesis method is critical and depends on the desired substitution pattern and the availability of starting materials. The Fischer indole synthesis is a classic and widely used method, but it can be sensitive to acidic conditions and certain substituents.[6][7] Modern palladium-catalyzed methods, such as the Larock or Mori-Ban syntheses, offer milder conditions and broader substrate scope but may require screening of various ligands and catalysts.[8][9]
Consider the compatibility of the reaction with the solvents and materials used in your HTS platform. For instance, reactions that are soluble in high-boiling, plastic-compatible solvents like DMSO are well-suited for miniaturization and robotic handling.[10]
Q3: What are the most critical parameters to screen for a Fischer indole synthesis?
A3: The Fischer indole synthesis is notoriously sensitive to several factors.[6] A successful HTS campaign should prioritize the screening of:
-
Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) should be evaluated.[11] The choice and concentration of the acid are often critical and need empirical optimization.[6]
-
Solvent: The solvent can significantly influence the reaction outcome.[11] Acetic acid can act as both a solvent and a catalyst.[11]
-
Temperature: This reaction often requires elevated temperatures, and finding the optimal temperature is crucial to balance reaction rate and byproduct formation.[6][12]
Q4: My palladium-catalyzed indole synthesis is not working in the HTS format. What should I check?
A4: For palladium-catalyzed reactions, the following are key areas to troubleshoot:
-
Ligand and Catalyst Precursor: The combination of the palladium source and the ligand is paramount. A diverse library of ligands should be screened to find the optimal pairing for your specific transformation.[13]
-
Base: The choice of base is critical for many cross-coupling reactions. Screen a variety of inorganic and organic bases.
-
Solvent: Polar aprotic solvents are common, but the optimal choice can be substrate-dependent.
-
Oxygen Sensitivity: Ensure that your HTS setup can maintain an inert atmosphere if your catalyst system is sensitive to oxygen.
Part 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your HTS experiments for indole synthesis.
Issue 1: Low or No Product Formation
Symptom: The analytical readout (e.g., LC-MS, GC-MS) shows little to no desired indole product across most of the screening plate.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Causality: The fundamental reaction parameters may be far from the optimal window.
-
Solution: Broaden the screening space. For a Fischer synthesis, this may mean exploring a wider range of acid strengths and higher temperatures.[6][12] For palladium-catalyzed reactions, a more diverse set of ligands and bases should be screened.[13][14]
-
-
Poor Quality of Starting Materials:
-
Incompatibility with HTS Platform:
-
Causality: The reaction may be incompatible with the materials of your microtiter plates or vials, or there may be issues with dispensing small volumes of reagents, especially slurries. Miniaturization can be challenging for reactions involving solids or volatile solvents.[10]
-
Solution: Test the compatibility of your reaction components with the HTS hardware. Consider using solvents like DMSO that are compatible with plastics and have low volatility.[10]
-
Issue 2: High Variability and Poor Reproducibility
Possible Causes & Solutions:
-
Dispensing Errors:
-
Causality: Inaccurate liquid handling at the microliter or nanoliter scale is a common source of variability.
-
Solution: Calibrate and validate your liquid handling robotics regularly. Use appropriate pipette tips and dispensing settings for the viscosity and volatility of your reagents.
-
-
Plate Edge Effects:
-
Causality: Wells on the outer edges of the microtiter plate can experience different temperature profiles and higher rates of evaporation, leading to skewed results.[15]
-
Solution: Incorporate control wells at various positions on the plate to identify and quantify any edge effects. Statistical methods can be used to correct for these systematic errors.[16] If possible, avoid using the outermost wells for critical experiments.
-
-
Inadequate Mixing:
-
Causality: Insufficient mixing in small reaction volumes can lead to localized concentration gradients and incomplete reactions.
-
Solution: Ensure your HTS system provides adequate agitation, whether through orbital shaking, ultrasonic mixing, or other methods.
-
Issue 3: High Rate of False Positives
Symptom: Initial screening identifies a large number of "hits," but these promising conditions fail to reproduce in follow-up experiments or upon scale-up.
Possible Causes & Solutions:
-
Assay Interference:
-
Causality: The compounds being screened or the reaction byproducts may interfere with the analytical detection method.[15][17] For example, a colored compound could interfere with a colorimetric assay.
-
Solution: Employ a secondary, orthogonal assay to confirm hits.[18] For instance, if the primary screen uses UV-Vis spectroscopy, confirm hits with LC-MS, which provides mass information and chromatographic separation. High-throughput mass spectrometry is an effective tool for removing detection-based false positives.[19]
-
-
Reactive Impurities and Aggregation:
-
Causality: Some library compounds can form aggregates that lead to false signals.[18] Metal impurities from previous synthetic steps can also act as catalysts, leading to false positives.[20]
-
Solution: Rescreen hits in the presence of a detergent like Triton X-100 to mitigate aggregation.[18] To check for interference from metal impurities, hits can be re-assayed in the presence of a chelating agent like EDTA.[20] It is also crucial to resynthesize and purify promising hits to confirm their activity.[21]
-
-
Pan-Assay Interference Compounds (PAINS):
-
Causality: PAINS are chemical structures known to interfere with a wide range of biological assays and can also be problematic in reaction screening.[17]
-
Solution: Use computational filters to identify potential PAINS in your compound libraries before screening.[17] While these filters can be oversensitive, they provide a valuable starting point for flagging potentially problematic compounds.[17]
-
Issue 4: Difficulty in Scaling Up Successful "Hits"
Symptom: Reaction conditions that performed well in the miniaturized HTS format fail to deliver the same results at a larger, preparative scale.
Possible Causes & Solutions:
-
Mass and Heat Transfer Effects:
-
Causality: The surface-area-to-volume ratio is much higher in a microtiter plate well than in a round-bottom flask. This can affect heating, cooling, and mixing efficiency.
-
Solution: When scaling up, carefully consider the differences in heat and mass transfer. A reaction that was efficiently heated in a small well may require a longer reaction time or a higher temperature in a larger flask.
-
-
Sensitivity to Headspace and Atmosphere:
-
Causality: The ratio of headspace to reaction volume is different at different scales. For reactions sensitive to air or moisture, this can be a significant factor.
-
Solution: Ensure that the atmospheric conditions (e.g., inert gas blanket) are rigorously controlled during both the HTS and the scale-up experiments.
-
-
"Lucky Hit" Phenomenon:
-
Causality: A single successful well in an HTS run may be a statistical anomaly or the result of a random error (e.g., a speck of dust acting as a catalyst).
-
Solution: Always re-run the "hit" conditions in triplicate, both at the HTS scale and at a slightly larger intermediate scale, before committing to a full-scale preparative reaction.
-
Part 3: Experimental Protocols and Data Visualization
Protocol 1: General Workflow for HTS of Indole Synthesis
This protocol outlines a typical workflow for a 96-well plate-based screening of reaction conditions.
Materials:
-
96-well microtiter plates (chemically resistant, e.g., polypropylene)
-
Automated liquid handler
-
Plate sealer
-
Shaker/incubator with temperature control
-
Analytical instrument (e.g., LC-MS, GC-MS)
-
Stock solutions of starting materials, catalysts, ligands, bases, and solvents in a suitable carrier solvent (e.g., DMSO, NMP).[10]
Procedure:
-
Plate Mapping: Design the layout of your 96-well plate, assigning specific conditions to each well. Include positive and negative controls, as well as replicate wells.
-
Reagent Dispensing: Use the automated liquid handler to dispense the stock solutions of the reactants, catalysts, ligands, and bases into the appropriate wells according to the plate map.
-
Solvent Addition and Initiation: Add the reaction solvent to each well to achieve the desired final concentration. If the reaction is initiated by a specific reagent, add it last.
-
Sealing and Incubation: Seal the plate to prevent evaporation and cross-contamination. Place the sealed plate in a shaker/incubator set to the desired reaction temperature and time.
-
Quenching and Workup: After the reaction is complete, quench the reactions by adding an appropriate quenching solution to each well. A liquid-liquid extraction or a simple dilution step may be performed in the plate.
-
Analysis: Analyze the outcome of each reaction using a high-throughput analytical method such as LC-MS or GC-MS.
Data Presentation: Example Screening Table
The results of an HTS campaign are best summarized in a table for easy comparison.
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 100 | 62 |
| 3 | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene | 100 | 78 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 120 | 85 |
| 5 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 120 | 92 |
| 6 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 120 | 95 |
Visualization of HTS Workflow
A clear workflow diagram can help in planning and executing an HTS campaign.
Caption: A typical workflow for high-throughput screening of reaction conditions.
References
-
Drug Target Review. (2020-06-04). High-throughput screening as a method for discovering new drugs. [Link]
-
Basicmedical Key. High-Throughput Screening Data Analysis. [Link]
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Ghent University. (2023-11-17). High-Throughput Experimentation: Increase efficiency and output in chemical discovery. [Link]
-
Unchained Labs. Unleashing high-throughput reaction screening. [Link]
-
Cambridge MedChem Consulting. (2017-11-13). Analysis of HTS data. [Link]
-
High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. [Link]
-
Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of Biomolecular Screening, 10(6), 557-567. [Link]
-
Baell, J. B., & Nissink, J. W. M. (2018). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 13(2), 267-272. [Link]
-
Dreher, S. D., et al. (2015). Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. Science, 347(6217), 49-53. [Link]
-
ACS Publications. Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. [Link]
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MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]
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Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5822-5825. [Link]
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Reddit. Problems with Fischer indole synthesis. [Link]
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Loeffler, F. F., et al. (2019). Miniaturized and Automated Synthesis of Biomolecules-Overview and Perspectives. Advanced Materials, 31(20), 1806656. [Link]
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RSC Publishing. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. [Link]
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RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. [Link]
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NIH. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
-
Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail? PMC. [Link]
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NIH. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). Statistical practice in high-throughput screening data analysis. Journal of Biomolecular Screening, 12(5), 644-655. [Link]
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ResearchGate. Exploratory screening of conditions for Fischer synthesis of NTI (1) a.... [Link]
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ResearchGate. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. [Link]
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Wiley Online Library. Miniaturized and Automated Synthesis of Biomolecules—Overview and Perspectives. [Link]
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RSC Publishing. Ligand libraries for high throughput screening of homogeneous catalysts. [Link]
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Drug Discovery Today. A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
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arXiv. Automation and miniaturization of Golden Gate DNA assembly reactions using acoustic dispensers. [Link]
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ACS Central Science. Open-Source Chromatographic Data Analysis for Reaction Optimization and Screening. [Link]
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NIH. Palladium-Catalyzed Synthesis of N-tert-Prenylindoles. [Link]
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Zhang, X. D. (2007). A new method with flexible and balanced control of false negatives and false positives for hit selection in RNA interference high-throughput screening assays. Journal of Biomolecular Screening, 12(5), 645-655. [Link]
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MDPI. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. [Link]
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SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]
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ResearchGate. (PDF) Automation and miniaturization: enabling tools for fast, high‐throughput process development in integrated continuous biomanufacturing. [Link]
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MDPI. Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. [Link]
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MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.. [Link]
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PubMed. Automated High-Throughput System Combining Small-Scale Synthesis with Bioassays and Reaction Screening. [Link]
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PubMed. The European Lead Factory: An updated HTS compound library for innovative drug discovery. [Link]
-
PubMed. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. [Link]
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PubMed. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. [Link]
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ResearchGate. Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. [Link]
-
Organic & Biomolecular Chemistry. Recent advances in indole syntheses: New routes for a classic target. [Link]
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Technical Support Center: Analytical Methods for Monitoring Indole Synthesis
Welcome to the Technical Support Center for analytical methods in indole synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reaction monitoring. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying principles to empower your experimental success.
Section 1: Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of indole synthesis.[1] It allows for the qualitative assessment of the consumption of starting materials and the formation of products. However, the unique properties of indoles can sometimes lead to challenging separations and visualizations.
Troubleshooting Guide for TLC Analysis of Indole Synthesis
Question: Why are my spots streaking on the TLC plate?
Answer: Streaking is a common issue in TLC and can be particularly prevalent with indoles due to their polarity and potential for hydrogen bonding. Several factors can contribute to this phenomenon:
-
Sample Overload: Applying too much sample to the TLC plate is a frequent cause of streaking.[2] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.
-
Solution: Dilute your reaction mixture before spotting it on the plate. You can also try spotting multiple times in the same location, allowing the solvent to dry between applications, to apply a smaller, more concentrated spot.[2]
-
-
Inappropriate Solvent System: If the solvent system is too polar, it will move all components, including your indole product, up the plate too quickly, causing streaking. Conversely, a solvent system that is not polar enough will result in compounds remaining at the baseline.
-
Solution: The key is to find a solvent system with the right polarity to achieve good separation. A common starting point for indole synthesis is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate. You can adjust the ratio of these solvents to optimize the separation. For particularly polar indoles, adding a small amount of methanol or triethylamine (for basic indoles) to the eluent can improve spot shape.
-
-
Compound Instability on Silica Gel: Some indole derivatives can be unstable on the acidic surface of silica gel, leading to decomposition and streaking.[3]
-
Solution: To test for stability, you can perform a 2D TLC.[3] Spot your sample in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it again in a new solvent system.[3] If the compound is stable, the spot will appear on the diagonal.[3] If it is decomposing, you will see spots below the diagonal.[3] If instability is an issue, consider using TLC plates with a different stationary phase, such as alumina or a polymer-based support.
-
Experimental Protocol: Standard TLC Monitoring of a Fischer Indole Synthesis
-
Plate Preparation: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Application: Using a capillary tube, spot a small amount of your starting materials (e.g., phenylhydrazine and a ketone) and a co-spot (a mixture of the starting materials and the reaction mixture) on the starting line. As the reaction progresses, take aliquots from the reaction mixture and spot them on the plate.
-
Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the starting line.[2] Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as many indoles are UV-active.[4] Further visualization can be achieved using a chemical stain.[5]
-
Interpretation: The disappearance of the starting material spots and the appearance of a new spot for the indole product indicate the progress of the reaction.
Visualization Techniques for Indoles on TLC
| Stain | Preparation | Visualization | Comments |
| p-Anisaldehyde Stain | A solution of p-anisaldehyde, sulfuric acid, and ethanol. | Heat the plate after dipping. | Excellent multipurpose stain sensitive to many functional groups, often giving a range of colors.[6] |
| Vanillin Stain | A solution of vanillin in sulfuric acid and ethanol. | Heat the plate after dipping. | Similar to p-anisaldehyde, effective for aldehydes, ketones, and alcohols.[4] |
| Potassium Permanganate Stain | A solution of potassium permanganate, potassium carbonate, and sodium hydroxide in water. | Dip the plate in the solution. | Useful for visualizing compounds that can be oxidized, such as alkenes, alkynes, and alcohols.[4] |
| Iodine Chamber | Place a few crystals of iodine in a sealed chamber. | Place the developed TLC plate in the chamber. | Iodine vapor reversibly adsorbs onto the spots, making them appear as brown spots.[6] This method is non-destructive. |
| Ehrlich's Reagent | A solution of p-dimethylaminobenzaldehyde (DMAB) in ethanol and sulfuric acid. | Spray or dip the plate. | Specific for indoles, producing a characteristic purple or blue color.[7] |
Logical Workflow for Troubleshooting TLC Issues in Indole Synthesis
Caption: A flowchart for troubleshooting common TLC problems.
Section 2: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for monitoring indole synthesis. It provides detailed information on reaction kinetics, purity of the product, and the presence of any side products.
Troubleshooting Guide for HPLC Analysis of Indole Synthesis
Question: My indole-containing peaks are tailing. What is the cause and how can I fix it?
Answer: Peak tailing is a frequent problem in the HPLC analysis of indoles and can significantly affect resolution and quantification.[8][9]
-
Cause: The primary cause of peak tailing for acidic or basic compounds like many indole derivatives is secondary interactions between the analyte and the stationary phase.[8] For silica-based columns, residual silanol groups on the stationary phase can interact with basic nitrogen atoms in the indole ring, leading to tailing.
-
Solution:
-
Mobile Phase pH Adjustment: A common strategy is to adjust the pH of the mobile phase to suppress the ionization of the analyte.[8] For basic indoles, lowering the mobile phase pH will protonate the indole nitrogen, reducing its interaction with silanols. For acidic indoles, a lower pH ensures the carboxylic acid is fully protonated.[8]
-
Use of Buffers: Employing a buffer, such as phosphate or acetate, is crucial for maintaining a stable pH throughout the analysis.[8]
-
Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.
-
Column Choice: Consider using a column with a highly inert stationary phase or an end-capped column to minimize silanol interactions.
-
Question: I am observing a drifting baseline in my HPLC chromatogram. What should I do?
Answer: A drifting baseline can make it difficult to accurately integrate peaks and can be caused by several factors:[10]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase can lead to a drifting baseline, especially in gradient elution.
-
Solution: Ensure the column is thoroughly equilibrated before starting your analysis.[8]
-
-
Mobile Phase Issues: Changes in the composition of the mobile phase, such as outgassing or improper mixing, can cause baseline drift.
-
Solution: Degas your mobile phase before use and ensure proper mixing if you are using a gradient.
-
-
Detector Contamination: Contamination in the detector flow cell can also lead to a drifting baseline.[8]
-
Solution: Flush the detector flow cell with an appropriate solvent to remove any contaminants.
-
Experimental Protocol: RP-HPLC Monitoring of an Indole Synthesis Reaction
-
Sample Preparation: Take a small aliquot of the reaction mixture and dilute it with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC System Setup:
-
Column: A C18 reversed-phase column is commonly used for indole analysis.[11]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities.[11]
-
Detection: A UV detector set at a wavelength where indoles show strong absorbance (typically around 280 nm) is commonly used.[11] A fluorescence detector can also be used for enhanced sensitivity.[11]
-
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Data Interpretation: Identify the peaks corresponding to the starting materials and the indole product based on their retention times. The peak area can be used to quantify the concentration of each component and monitor the reaction progress.
Common HPLC Issues and Solutions for Indole Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silanols, improper mobile phase pH.[8][9] | Adjust mobile phase pH, use a buffer, add a competing base (e.g., TEA), use an end-capped column. |
| Peak Fronting | Sample overload, sample solvent stronger than mobile phase.[8] | Dilute the sample, dissolve the sample in the mobile phase.[8] |
| Baseline Drift | Insufficient column equilibration, mobile phase issues, detector contamination.[8][10] | Equilibrate the column thoroughly, degas the mobile phase, clean the detector flow cell.[8] |
| Irreproducible Retention Times | Changes in mobile phase composition, temperature fluctuations, column degradation.[12] | Prepare fresh mobile phase daily, use a column oven for temperature control, replace the column if necessary. |
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile indole derivatives. It provides both qualitative and quantitative information, with the mass spectrum offering valuable structural information for product confirmation.
Troubleshooting Guide for GC-MS Analysis of Indole Synthesis
Question: I am not seeing my indole product in the GC-MS analysis. What could be the problem?
Answer: Several factors can prevent the detection of your indole product by GC-MS:
-
Low Volatility: If your indole derivative has a high molecular weight or contains polar functional groups, it may not be volatile enough to be analyzed by GC.
-
Solution: Derivatization can be used to increase the volatility of your compound. For example, silylation of hydroxyl or amine groups can make the molecule more amenable to GC analysis.
-
-
Thermal Decomposition: Some indole derivatives may be thermally labile and decompose in the high temperatures of the GC injector or column.
-
Solution: Try lowering the injector and oven temperatures. Using a shorter GC column can also reduce the time the analyte spends at high temperatures.
-
-
Improper Column Selection: The choice of GC column is critical for successful separation.
-
Solution: A column with a non-polar or moderately polar stationary phase is typically suitable for indole analysis.
-
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring and for the structural elucidation of indole products.[13] It provides real-time information on the conversion of reactants to products without the need for sample workup.[13][14]
FAQs for NMR Monitoring of Indole Synthesis
Question: Can I monitor my indole synthesis reaction directly in the NMR tube?
Answer: Yes, in-situ NMR monitoring is an excellent technique for tracking the progress of many indole synthesis reactions.[13] By acquiring spectra at regular intervals, you can observe the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. This allows for the determination of reaction kinetics and endpoints.[13]
Question: How can I quantify the components of my reaction mixture using NMR?
Answer: NMR is an inherently quantitative technique.[13] The area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By integrating the signals of the starting materials and the product, you can determine their relative concentrations. For absolute quantification, a known amount of an internal standard can be added to the reaction mixture.[15]
Key Diagnostic ¹H NMR Signals for Indole Formation
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| N-H | 8.0 - 8.5 | Broad singlet | Often broad due to quadrupolar relaxation and exchange. |
| C2-H | 6.5 - 7.0 | Triplet or doublet of doublets | Characteristic signal for the proton at the 2-position. |
| C3-H | 6.3 - 6.8 | Triplet or doublet of doublets | Appears in a similar region to the C2-H proton. |
| Aromatic Protons | 7.0 - 7.8 | Multiplets | Signals for the protons on the benzene ring. |
Experimental Workflow for In-situ NMR Reaction Monitoring
Caption: A workflow for monitoring a reaction using in-situ NMR.
This technical support guide provides a starting point for troubleshooting common analytical challenges in indole synthesis. For more specific issues, consulting detailed application notes and the primary literature is always recommended.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of 1H-Indole-1-pentanoic Acid.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
- Chromatography Today. (n.d.). Solving Common Errors in HPLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Lin, S., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PMC - NIH.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- De, A., et al. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology.
- JuSER. (n.d.). High-Throughput Colorimetric Detection and Quantification of Indoles and Pyrroloindoles for Enzymatic Activity Determination.
- MilliporeSigma. (n.d.). TLC Visualization Methods.
- Magritek. (n.d.). Reaction Monitoring.
- Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- YouTube. (2021, August 22). Visualizing a TLC plate.
- ResearchGate. (n.d.). In‐situ NMR monitoring of the reaction.
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Validation & Comparative
A Comparative Guide to 7-fluoro-1H-indole-5-carbonitrile and Other Indole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a recurring motif in a multitude of natural products and clinically successful pharmaceuticals.[1][2] Its inherent bioactivity and synthetic tractability have made it a cornerstone in the design of novel therapeutic agents across a wide range of disease areas, including oncology, neurology, and infectious diseases.[3][4] This guide provides an in-depth technical comparison of 7-fluoro-1H-indole-5-carbonitrile , a strategically modified indole, with its parent structures and other key derivatives. By examining the interplay of physicochemical properties, synthetic accessibility, and biological activity, supported by experimental data, we aim to provide a comprehensive resource for researchers engaged in the design and development of next-generation indole-based therapeutics.
The Strategic Advantage of Fluorination and Nitrile Substitution
The functionalization of the indole core is a key strategy for modulating its pharmacological profile. The introduction of a fluorine atom, as in 7-fluoro-1H-indole-5-carbonitrile, is a well-established tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[5] The strong carbon-fluorine bond can block sites of metabolism, while fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its interactions with biological targets.[5]
The nitrile group at the 5-position serves as a versatile synthetic handle and a potent electron-withdrawing group. This modification can significantly impact the molecule's polarity and hydrogen bonding capabilities, which are crucial for target engagement. Furthermore, the nitrile can be a key pharmacophoric element or a precursor for other functional groups.
Physicochemical Properties: A Comparative Analysis
The subtle yet significant structural modifications of 7-fluoro-1H-indole-5-carbonitrile compared to its parent indole, 7-fluoroindole, and 5-cyanoindole, translate into distinct physicochemical properties. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| Indole | C₈H₇N | 117.15 | 52-54 | 2.1 |
| 7-Fluoro-1H-indole | C₈H₆FN | 135.14 | 60-65[6][7][8] | 2.3 |
| 5-Cyanoindole | C₉H₆N₂ | 142.16 | 106-108[9][10] | 1.8 |
| 7-Fluoro-1H-indole-5-carbonitrile | C₉H₅FN₂ | 160.15 | Not Reported | 2.0 |
LogP values are predicted and serve as an estimation of lipophilicity.
Synthesis Strategies: Building the Indole Core
The synthesis of substituted indoles is a well-trodden path in organic chemistry, with several named reactions providing access to this versatile scaffold. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Representative Synthesis of a Substituted Indole: The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis is a classic method that involves the reaction of an α-halo-ketone with an excess of aniline. This acid-catalyzed cyclization proceeds through an α-arylamino ketone intermediate.
Experimental Protocol: Synthesis of a 7-Fluoroindole Derivative
Step 1: Synthesis of 5-fluoro-1-trifluoroacetyl indole-5-13C [5]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroaniline-4-¹³C in a suitable solvent such as trifluoroacetic acid.
-
Addition of Reagents: To the stirred solution, add 2-bromoacetaldehyde diethyl acetal.
-
Cyclization: Add trifluoroacetic anhydride dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours to facilitate the cyclization.
-
Work-up: Upon completion (monitored by TLC), the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 5-fluoro-1-trifluoroacetyl indole-5-¹³C.
Step 2: Deprotection to Yield 5-fluoroindole-5-13C [5]
-
Reaction Setup: Dissolve the purified 5-fluoro-1-trifluoroacetyl indole-5-¹³C in a suitable solvent system, such as a mixture of methanol and water.
-
Base Treatment: Add a base, such as potassium carbonate, to the solution.
-
Reaction: The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
Work-up: The methanol is removed under reduced pressure, and the remaining aqueous solution is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the final product, 5-fluoroindole-5-¹³C.
Biological Activity: Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[10] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of inflammatory diseases and cancers, making JAKs attractive therapeutic targets.[11] Several indole-based compounds have been investigated as potent JAK inhibitors.
Comparative Inhibitory Activity Against JAK2
While direct experimental data for 7-fluoro-1H-indole-5-carbonitrile as a JAK2 inhibitor is not publicly available, we can infer its potential by comparing the activity of related indole derivatives and established JAK inhibitors. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for several compounds against JAK2.
| Compound | Target | IC₅₀ (nM) | Reference |
| Ruxolitinib | JAK2 | 2.8 | [12] |
| Tofacitinib | JAK2 | 20 | [12] |
| Lestaurtinib (CEP-701) | JAK2 (wild-type) | 1 | [11] |
| A Substituted Indole Derivative [I] | JAK2 | 74 | [11] |
| 7-Fluoro-1H-indole-5-carbonitrile | JAK2 | Data Not Available | |
| 5-Cyanoindole | JAK2 | Data Not Available | |
| Indole | JAK2 | Data Not Available |
The data clearly demonstrates that indole-based structures can exhibit potent inhibition of JAK2, with some derivatives approaching the efficacy of clinically approved drugs. The lack of public data for 7-fluoro-1H-indole-5-carbonitrile and its immediate precursors highlights a significant opportunity for further investigation into their potential as JAK inhibitors. The combined electronic effects of the 7-fluoro and 5-cyano substituents could potentially lead to enhanced binding affinity and cellular activity.
Experimental Protocol: In Vitro JAK2 Kinase Assay
To quantitatively assess the inhibitory potential of compounds like 7-fluoro-1H-indole-5-carbonitrile, a robust in vitro kinase assay is essential. The following protocol provides a general framework for such an assay.
Objective: To determine the IC₅₀ value of a test compound against JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., 7-fluoro-1H-indole-5-carbonitrile) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare Reagents: Dilute the JAK2 enzyme, substrate peptide, and ATP to their final desired concentrations in the kinase buffer. Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for control wells).
-
Initiate Reaction: Add 2 µL of the JAK2 enzyme solution and 2 µL of the ATP/substrate mixture to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
7-fluoro-1H-indole-5-carbonitrile represents a synthetically accessible and strategically designed indole derivative with significant potential for drug discovery. The strategic incorporation of a fluorine atom and a nitrile group is anticipated to confer favorable physicochemical and pharmacokinetic properties. While direct comparative biological data is currently lacking, the established activity of related indole structures as potent JAK2 inhibitors strongly suggests that 7-fluoro-1H-indole-5-carbonitrile is a promising candidate for evaluation in this and other therapeutic areas.
The detailed experimental protocols provided in this guide offer a clear path for the synthesis and biological evaluation of this and other novel indole derivatives. Future research should focus on the systematic evaluation of 7-fluoro-1H-indole-5-carbonitrile and its analogues in relevant biochemical and cell-based assays to elucidate their structure-activity relationships and to validate their potential as next-generation therapeutic agents. The exploration of this and other underexplored regions of the vast chemical space of indole derivatives will undoubtedly continue to yield novel and impactful medicines.
References
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Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]
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Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. [Link]
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Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Taylor & Francis Online. [Link]
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Discovery of dual-target inhibitors of microtubule polymerization and JAK2. BioWorld. [Link]
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Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. ResearchGate. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]
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Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]
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Indole-5-carbonitrile | C9H6N2 | CID 27513. PubChem. [Link]
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Oxindole-based SYK and JAK3 dual inhibitors for rheumatoid arthritis: designing, synthesis and biological evaluation. PubMed. [Link]
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Pharmacological Potential of Indole Derivatives: A Detailed Review. [Link]
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Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. MDPI. [Link]
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The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. [Link]
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Supporting Information: A novel selective JAK2 inhibitor identified using pharmacophore interactions. ResearchGate. [Link]
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Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. [Link]
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A manifold implications of indole and its derivatives: A brief Review. [Link]
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Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]
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Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. ResearchGate. [Link]
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Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers. [Link]
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JAK Inhibitors: A New Frontier in Dermatology. European Medical Journal. [Link]
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Indoles in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties and versatile synthetic handles have made it a privileged structure in the pursuit of novel therapeutics. In modern drug design, the strategic incorporation of fluorine atoms has become a powerful tactic to refine the pharmacological profile of lead compounds.[2][3][4] This guide provides a comparative analysis of fluorinated and non-fluorinated indoles, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals. We will explore the causal relationships between fluorination and the resulting physicochemical and biological properties, supported by actionable experimental protocols.
The Physicochemical Impact of Fluorine Substitution
The introduction of fluorine, the most electronegative element, into an indole scaffold instigates profound changes in its electronic and steric properties. These modifications are not always intuitive but can be leveraged to overcome common challenges in drug development, such as poor metabolic stability and off-target effects.[3][5]
Lipophilicity (LogP): A Complex Relationship
A common misconception is that fluorination invariably increases lipophilicity. The reality is more nuanced and highly dependent on the molecular context.
-
Aromatic Fluorination: Replacing a hydrogen atom on the indole's benzene ring with fluorine generally increases lipophilicity. This is attributed to the masking of the C-H bond's polarity and the favorable interactions of the C-F bond with nonpolar environments.[6]
-
Aliphatic Fluorination: Conversely, adding fluorine to an alkyl substituent on the indole can decrease lipophilicity, especially in the case of vicinal difluorination compared to geminal difluorination.[7]
-
Trifluoromethyl (CF₃) Groups: The introduction of a CF₃ group, a common fluorine motif, often enhances lipophilicity and can improve CNS penetration, as exemplified by the antidepressant fluoxetine.[3]
The causality lies in the interplay between fluorine's inductive electron-withdrawing effects and its ability to participate in specific intermolecular interactions. The effect on LogP is not merely an additive property but a holistic change in the molecule's interaction with its solvation shell.[7]
Acidity (pKa) Modulation
Fluorine's powerful inductive effect (-I effect) significantly influences the acidity of nearby protons. When placed on the indole ring, fluorine atoms withdraw electron density, making the N-H proton in the pyrrole ring more acidic (i.e., lowering its pKa). This modulation can be critical for altering a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[6][7]
Metabolic Stability: The Metabolic Shield
One of the most compelling reasons to incorporate fluorine is to enhance metabolic stability.[1][4] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) compared to a carbon-hydrogen bond (~99 kcal/mol). Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often hydroxylate electron-rich aromatic C-H bonds. By replacing a metabolically vulnerable hydrogen with fluorine, that site is effectively shielded from oxidative degradation.[8][9]
This "metabolic blocking" strategy can dramatically increase a drug's half-life and oral bioavailability.[1] However, it's crucial to understand the metabolic pathways of the parent non-fluorinated compound first. Blocking one metabolic hotspot can sometimes lead to the emergence of alternative, potentially less desirable, metabolic pathways.
Below is a diagram illustrating the concept of metabolic shielding.
Caption: Fluorine blocks CYP450 oxidation, enhancing metabolic stability.
Comparative Data Summary
The following table summarizes the expected shifts in key parameters when comparing a hypothetical non-fluorinated indole with its fluorinated analog. Actual values are highly dependent on the specific structure and the position of fluorination.
| Parameter | Non-Fluorinated Indole | Fluorinated Indole | Rationale for Change |
| Lipophilicity (LogP) | Varies | Can Increase or Decrease | Dependent on fluorination pattern and molecular context.[6][7] |
| Acidity (N-H pKa) | ~17 | < 17 | Inductive electron withdrawal by fluorine stabilizes the conjugate base.[7] |
| Metabolic Half-life (t½) | Baseline | Often Increased | C-F bond strength blocks sites of CYP450-mediated oxidation.[1][8] |
| Binding Affinity (IC₅₀/Kᵢ) | Baseline | Can Increase or Decrease | Changes in electronics and conformation can alter target engagement.[9][10] |
Impact on Biological Activity and Pharmacokinetics
The alterations in physicochemical properties directly translate to changes in the biological performance of the indole-based drug candidate.
-
Target Affinity: Fluorine can form specific, favorable interactions (e.g., orthogonal multipolar C-F···C=O interactions) within a protein's binding pocket that are inaccessible to hydrogen. This can lead to a significant increase in binding affinity and selectivity. Conversely, unfavorable steric or electrostatic interactions can decrease affinity.[9]
-
Pharmacokinetics (ADME): Enhanced metabolic stability generally leads to a longer plasma half-life and increased drug exposure.[5] Changes in lipophilicity and pKa can alter membrane permeability and absorption, influencing how the drug is distributed throughout the body.[3][6] Fluorinated compounds account for a significant portion of approved pharmaceuticals, underscoring the success of this strategy.[11][12]
Experimental Protocols for Comparative Analysis
To empirically validate the effects of fluorination, parallel experiments on the fluorinated and non-fluorinated indole analogs are essential. The following protocols describe self-validating systems for quantifying key drug-like properties.
Caption: Workflow for the parallel evaluation of indole analogs.
Protocol: Determination of Lipophilicity (LogP) by HPLC
This method is a high-throughput alternative to the traditional shake-flask method and is widely used in the pharmaceutical industry. It relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its known LogP value.[13][14]
Objective: To determine the octanol-water partition coefficient (LogP) for fluorinated and non-fluorinated indole analogs.
Materials:
-
Agilent 1200 Infinity Series or equivalent HPLC system with a Diode Array Detector (DAD).[15]
-
Reverse-phase C18 column.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Test compounds (fluorinated and non-fluorinated indoles).
-
A set of 5-7 standard compounds with known LogP values spanning a relevant range.
-
Methanol or DMSO for sample dissolution.
Procedure:
-
Standard Preparation: Prepare stock solutions of the standard compounds and test compounds in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Chromatographic Method:
-
Set up a linear gradient elution method. For example: 5% B to 95% B over 10 minutes.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Set the flow rate (e.g., 1 mL/min) and column temperature (e.g., 25°C).
-
Set the DAD to collect data at a wavelength where the compounds absorb (e.g., 254 nm).
-
-
Analysis:
-
Inject each standard compound individually to determine its retention time (t_R).
-
Inject each test compound (fluorinated and non-fluorinated indole) to determine its t_R.
-
-
Data Processing & Calculation:
-
Create a calibration curve by plotting the known LogP values of the standard compounds against their measured retention times.
-
Fit a linear regression to the data (LogP = m * t_R + c). The correlation coefficient (r²) should be >0.95 for a valid assay.
-
Using the regression equation, calculate the LogP of the fluorinated and non-fluorinated test compounds from their respective retention times.
-
Self-Validation: The validity of the assay is confirmed by the linearity of the calibration curve generated from the known standards. Comparing the results to computationally predicted LogP values can provide an additional layer of confidence.
Protocol: In Vitro Metabolic Stability Assay
This assay measures the rate of disappearance of a compound when incubated with a metabolically active enzyme source, typically human liver microsomes (HLM), which are rich in CYP enzymes.[16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of fluorinated and non-fluorinated indole analogs.
Materials:
-
Human Liver Microsomes (HLM), pooled from multiple donors.
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compounds and a positive control compound with known metabolic liability (e.g., verapamil).
-
Acetonitrile with an internal standard (IS) for reaction quenching and sample preparation.
-
LC-MS/MS system for quantitative analysis.
Procedure:
-
Incubation Preparation:
-
Prepare a master mix of HLM in phosphate buffer on ice (e.g., final protein concentration of 0.5 mg/mL).
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO) and dilute it in buffer to the desired starting concentration (e.g., 1 µM final concentration).
-
-
Assay Initiation:
-
Pre-warm the HLM and compound solutions at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Mix thoroughly.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard. This stops the enzymatic activity and precipitates the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the parent compound remaining relative to the 0-minute time point.
-
Plot the natural log (ln) of the % remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Compare the t½ of the fluorinated indole directly with its non-fluorinated counterpart. A longer t½ indicates greater metabolic stability.
-
Self-Validation: The assay includes a positive control (a rapidly metabolized compound) to ensure the HLM and cofactor system are active. A "-NADPH" control, where the regenerating system is replaced with buffer, should show minimal compound degradation, confirming that the observed loss is due to NADPH-dependent metabolism.
Conclusion
The strategic fluorination of indoles is a proven and effective strategy in modern medicinal chemistry. It is not a panacea, but a sophisticated tool that allows for the fine-tuning of a molecule's physicochemical properties to enhance its pharmacological profile. By understanding the causal effects of fluorine on lipophilicity, pKa, and metabolic stability, researchers can make more informed decisions in the design of novel indole-based therapeutics. The comparative experimental frameworks provided herein offer a robust system for validating these design hypotheses, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.
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Bora, P. P., Bihani, M., Plummer, S., & Handa, S. (2019). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link][11]
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Penning, T. D. (2026). Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. Axplora. [Link][1]
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Geronikaki, A., & Pitta, E. (n.d.). Structures of some bioactive fluorinated indole derivatives. ResearchGate. [Link][17]
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McCabe, J. B., & Scola, P. M. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link][8]
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McCabe, J. B., & Scola, P. M. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health. [Link][9]
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Ahmed, A. A., et al. (2020). Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. International Journal of Molecular Sciences. [Link][16]
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Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link][10]
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Tlili, A., & Billard, T. (2019). Lipophilicity effects of monofluorination at the tertiary aliphatic carbon as a function of α-substituent. ResearchGate. [Link][7]
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Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc. [Link][15]
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Ogawa, Y., Tokunaga, E., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. [Link][12]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition in English. [Link][18]
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Bozilović, J., & Engels, J. W. (2007). Synthesis of Fluorinated Indoles as RNA Analogues. Nucleosides, Nucleotides & Nucleic Acids. [Link][19]
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Dołowy, M., & Pyka-Pająk, A. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link][13]
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A Comparative Analysis of the Biological Activities of Indole-5-carbonitrile Isomers for Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow for diverse interactions with biological targets.[3] Among the myriad of indole derivatives, those bearing a carbonitrile (-C≡N) group have garnered significant interest. The nitrile moiety, a potent electron-withdrawing group and a versatile synthetic handle, can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] This guide provides a comparative overview of the biological activities of positional isomers of indole-carbonitrile, with a primary focus on indole-5-carbonitrile and its counterparts: indole-4-carbonitrile, indole-6-carbonitrile, and indole-7-carbonitrile.
This document is intended for researchers, scientists, and drug development professionals. We will delve into the known biological activities of these isomers, present available comparative data, and discuss the underlying structure-activity relationships (SAR). Where direct comparative studies are lacking, we will present data for individual isomers to highlight areas ripe for future investigation.
The Significance of Isomeric Position in Biological Activity
The precise placement of a substituent on the indole ring can profoundly alter a compound's interaction with a biological target. Even a subtle shift in the position of the electron-withdrawing nitrile group can modulate the molecule's overall electronic distribution, lipophilicity, and steric profile, thereby influencing its binding affinity and biological effect. While direct comparative studies across all indole-carbonitrile isomers are limited, research on related indole derivatives underscores the criticality of substituent positioning. For instance, a study on bis-indole compounds as HIV-1 fusion inhibitors demonstrated that altering the linkage position between the indole rings significantly impacted antiviral activity.[5] This principle strongly suggests that the biological activities of indole-carbonitrile isomers are likely to be distinct and position-dependent.
Comparative Biological Evaluation of Indole-Carbonitrile Isomers
Antimicrobial and Antibiofilm Activity
The indole scaffold is a known pharmacophore for antimicrobial agents.[6][7] The addition of a nitrile group can enhance this activity. A notable study investigated the antimicrobial and antibiofilm properties of various indole derivatives against the opportunistic pathogen Acinetobacter baumannii.[8]
Key Findings:
-
7-Hydroxyindole , a closely related analog to the indole carbonitrile series, demonstrated potent antimicrobial and antibiofilm activity. It was shown to inhibit biofilm formation and even eradicate mature biofilms at sub-inhibitory concentrations.[8] Mechanistic studies revealed that 7-hydroxyindole downregulates the expression of quorum sensing and biofilm-related genes, abaI and abaR.[8]
While this study did not include indole-4-, 5-, or 6-carbonitrile, the promising activity of a 7-substituted indole highlights the potential of this isomeric position for antimicrobial drug discovery. The electron-withdrawing nature of the nitrile group could potentially mimic or enhance the effects observed with the hydroxyl group.
Antiproliferative and Anticancer Activity
The indole nucleus is a privileged scaffold in the design of anticancer agents.[2][9] Derivatives of indole-3-carbonitrile, for example, have been developed as potent Tropomyosin receptor kinase (TRK) inhibitors for cancer therapy.[4] While direct comparative data for the positional isomers of indole-carbonitrile is scarce, the antiproliferative potential of substituted indoles is well-established.
A study on indolizino[6,7-b]indole derivatives, a more complex indole-containing ring system, demonstrated significant growth suppression in non-small cell lung cancer (NSCLC) cell lines.[10] This activity was attributed to the inhibition of topoisomerase I/II and the induction of DNA cross-linking.[10] Although these are not simple indole carbonitriles, this research reinforces the potential of the indole core in developing novel anticancer therapeutics.
Enzyme Inhibitory Activity
The ability of indole derivatives to inhibit specific enzymes is a key mechanism behind their therapeutic effects. A study on indole-5,6-dicarbonitrile derivatives revealed potent inhibition of both monoamine oxidase A (MAO-A) and MAO-B, with IC50 values in the nanomolar range.[11] For instance, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile inhibited MAO-A and MAO-B with IC50 values of 0.014μM and 0.017μM, respectively.[11]
While this study focused on dinitrile derivatives, it strongly suggests that the indole-carbonitrile scaffold is a promising starting point for the design of enzyme inhibitors. The position of the nitrile group would likely influence the binding affinity and selectivity for different enzyme isoforms. The electron-withdrawing character of the nitrile group can significantly alter the electronic landscape of the indole ring, impacting its interaction with amino acid residues in the active site of an enzyme.[4]
Structure-Activity Relationship (SAR) Insights
Based on the limited available data and general principles of medicinal chemistry, we can infer some potential structure-activity relationships for the indole-carbonitrile isomers:
-
Electronic Effects: The nitrile group is strongly electron-withdrawing. Its position on the benzene ring of the indole nucleus will influence the electron density of the entire molecule, including the pyrrole ring nitrogen. This can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
-
Steric Hindrance: The position of the nitrile group can create steric hindrance, either favoring or preventing the binding of the molecule to a target's active site. For example, a nitrile group at the 4- or 7-position is in closer proximity to the pyrrole ring, which could lead to different steric interactions compared to the 5- or 6-position.
-
Lipophilicity and Solubility: The position of the polar nitrile group can influence the overall lipophilicity and aqueous solubility of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Methodologies for Comparative Analysis
To facilitate further research in this area, we outline a general experimental workflow for the synthesis and comparative biological evaluation of indole-carbonitrile isomers.
Synthesis of Indole-Carbonitrile Isomers
A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis .[12] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For the synthesis of indole-carbonitrile isomers, the corresponding cyanophenylhydrazine hydrochlorides would be used as starting materials.
General Protocol:
-
Hydrazone Formation: React the desired cyanophenylhydrazine hydrochloride with a suitable ketone or aldehyde (e.g., acetone, pyruvic acid) in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.
-
Cyclization: Treat the hydrazone with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) at elevated temperatures to induce cyclization and formation of the indole ring.
-
Purification: Purify the resulting indole-carbonitrile isomer using standard techniques such as column chromatography or recrystallization.
Figure 1: General workflow for the Fischer indole synthesis of indole-carbonitrile isomers.
Biological Evaluation Workflow
A systematic approach to comparing the biological activities of the synthesized isomers is crucial.
Figure 2: A comprehensive workflow for the biological evaluation of indole-carbonitrile isomers.
Primary Assays:
-
Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of each isomer against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii) and fungi (e.g., Candida albicans).
-
Antiproliferative Assays: Screen the isomers for cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) using assays such as the MTT or SRB assay.
-
Enzyme Inhibition Assays: Evaluate the inhibitory activity of the isomers against specific enzymes of interest, such as MAOs, kinases, or others, based on the known activities of related indole compounds.
Secondary and Mechanistic Studies:
For the most active isomers identified in the primary screens, further studies should be conducted to determine their mechanism of action. This could involve gene expression analysis, western blotting to assess protein levels, and in vivo studies in animal models of disease.
Future Directions and Conclusion
The current body of literature suggests that indole-carbonitrile isomers are a promising class of compounds for drug discovery, with potential applications in antimicrobial, anticancer, and enzyme-inhibitory therapies. However, the lack of direct comparative studies represents a significant knowledge gap.
Future research should focus on the systematic synthesis and side-by-side biological evaluation of all four primary indole-carbonitrile isomers. Such studies are essential to elucidate the precise influence of the nitrile group's position on biological activity and to establish clear structure-activity relationships. This will enable the rational design of more potent and selective drug candidates based on the indole-carbonitrile scaffold.
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Validating the Efficacy of 7-fluoro-1H-indole-5-carbonitrile in Cellular Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular efficacy of the novel compound, 7-fluoro-1H-indole-5-carbonitrile. Recognizing the burgeoning interest in indole derivatives for therapeutic applications, this document outlines a systematic approach to characterize the potential anti-cancer properties of this specific molecule. We will objectively compare its performance with the well-established chemotherapeutic agent, 5-Fluorouracil (5-FU), and provide detailed experimental protocols to support these investigations. Our focus is on empowering researchers with the rationale behind experimental choices, ensuring scientific integrity through self-validating protocols, and grounding our approach in authoritative scientific literature.
Introduction: The Promise of Indole Scaffolds in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anti-cancer effects.[2] These compounds can influence various cellular processes, from inhibiting tubulin polymerization to modulating key signaling pathways.[1][3] Given this precedent, 7-fluoro-1H-indole-5-carbonitrile emerges as a compound of interest for its potential cytotoxic and anti-proliferative activities in cancer cells. This guide proposes a structured investigation into its efficacy, using human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) cell lines as our primary models.
Comparative Framework: 7-fluoro-1H-indole-5-carbonitrile vs. 5-Fluorouracil
To rigorously assess the efficacy of 7-fluoro-1H-indole-5-carbonitrile, we will use 5-Fluorouracil (5-FU) as a benchmark. 5-FU is a widely used antimetabolite chemotherapeutic agent that interferes with DNA and RNA synthesis, ultimately leading to cell death.[4][5] Its mechanism of action is well-characterized, providing a solid baseline for comparison.[6]
| Compound | Chemical Structure | Proposed/Known Mechanism of Action |
| 7-fluoro-1H-indole-5-carbonitrile | C₉H₅FN₂ | Putative inhibitor of mTOR signaling and/or microtubule dynamics. |
| 5-Fluorouracil (5-FU) | C₄H₃FN₂O₂ | Inhibition of thymidylate synthase, disrupting DNA replication and repair.[5][7] |
Experimental Validation: A Step-by-Step Approach
The following experimental workflow is designed to systematically evaluate the cellular effects of 7-fluoro-1H-indole-5-carbonitrile.
Caption: Experimental workflow for validating the efficacy of 7-fluoro-1H-indole-5-carbonitrile.
Part 1: Assessing Cytotoxicity and Cell Viability
The initial step is to determine the cytotoxic potential of 7-fluoro-1H-indole-5-carbonitrile across a range of concentrations. The MTT assay is a reliable and widely used colorimetric method for assessing cell viability.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate MCF-7 and A549 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 7-fluoro-1H-indole-5-carbonitrile (e.g., 0.1, 1, 10, 50, 100 µM) and 5-FU (as a positive control) for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound at each time point.
Expected Outcome and Comparison:
The IC50 values will provide a quantitative measure of the cytotoxic potency of 7-fluoro-1H-indole-5-carbonitrile. These values will be compared to those obtained for 5-FU under the same experimental conditions. For reference, reported IC50 values for 5-FU in MCF-7 cells are approximately 11.8 µM to 25 µM, and in A549 cells, around 10.32 µM after 48 hours of treatment.[7][8][9]
| Cell Line | 5-FU (48h IC50) | 7-fluoro-1H-indole-5-carbonitrile (Expected) |
| MCF-7 | ~11.8 - 25 µM[7][8] | To be determined |
| A549 | ~10.32 µM[9] | To be determined |
Part 2: Characterizing the Mode of Cell Death
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, we will employ Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed and treat MCF-7 and A549 cells with the IC50 concentration of 7-fluoro-1H-indole-5-carbonitrile and 5-FU for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Part 3: Investigating the Molecular Mechanisms
Based on the pro-apoptotic effects observed, we will delve into the molecular pathways involved. Western blotting will be used to assess the activation of key apoptotic proteins and to explore potential signaling pathways modulated by 7-fluoro-1H-indole-5-carbonitrile.
Hypothesized Mechanisms of Action:
Given that many indole derivatives exhibit anti-cancer activity through modulation of key signaling pathways or by interfering with cytoskeletal components, we propose to investigate two primary hypotheses:
-
Inhibition of the PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[3]
-
Disruption of Microtubule Dynamics: Microtubules are essential for cell division, and their disruption by small molecules is a clinically validated anti-cancer strategy.[10]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Caption: Hypothesized disruption of microtubule dynamics.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the IC50 concentration of the compounds for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.
-
PI3K/Akt/mTOR Pathway: Phospho-Akt (Ser473), Akt, Phospho-mTOR (Ser2448), mTOR.
-
Loading Control: GAPDH or β-actin.
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial validation of 7-fluoro-1H-indole-5-carbonitrile's efficacy in cellular models of cancer. By systematically assessing its cytotoxicity, mode of cell death, and potential molecular mechanisms, researchers can generate the foundational data necessary to determine its potential as a novel anti-cancer agent. The direct comparison with 5-FU offers a clear benchmark for evaluating its potency and potential advantages. Positive and compelling results from these studies would warrant further investigation, including in vivo efficacy studies in animal models and a more in-depth exploration of its molecular targets.
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5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature. Available at: [Link]
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Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. Available at: [Link]
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Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Taylor & Francis Online. Available at: [Link]
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A Strategic Guide to Benchmarking 7-fluoro-1H-indole-5-carbonitrile Against Established Kinase and Monoamine Oxidase Inhibitors
In the landscape of modern drug discovery, the indole scaffold stands as a "privileged structure," a recurring motif in a multitude of clinically significant therapeutic agents. Its unique electronic properties and versatile synthetic handles have made it a cornerstone in the design of targeted therapies, particularly in oncology and neuropharmacology. This guide introduces 7-fluoro-1H-indole-5-carbonitrile , a compound of interest whose biological activity profile is yet to be fully elucidated.
Given the prevalence of the indole core in potent inhibitors of key enzyme families, a structured and rational approach to benchmarking this novel compound is paramount. This document outlines a comprehensive, hypothetical screening cascade designed to evaluate the inhibitory potential of 7-fluoro-1H-indole-5-carbonitrile against two critical enzyme classes known to be modulated by indole derivatives: Receptor Tyrosine Kinases (RTKs) , specifically VEGFR-2, and Monoamine Oxidases (MAOs) , isoforms A and B.
This guide is intended for researchers, medicinal chemists, and drug development professionals. It provides not only a direct comparison with established, FDA-approved inhibitors but also detailed, field-proven experimental protocols to ensure the generation of robust and reproducible data. The causality behind experimental choices is explained, grounding the proposed study in scientific integrity and logic.
Part 1: Target Selection Rationale: Why VEGFR-2 and MAO?
The decision to profile 7-fluoro-1H-indole-5-carbonitrile against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Monoamine Oxidases (MAO-A and MAO-B) is based on established structure-activity relationships for indole-containing molecules.
-
VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2][3] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[4] Many successful tyrosine kinase inhibitors, such as Sunitinib and Pazopanib, feature heterocyclic cores that mimic the hinge-binding motif of ATP, and the indole nucleus is a well-established bioisostere for this purpose.[5][6][7][8][9][10]
-
Monoamine Oxidases (MAO-A & MAO-B): These enzymes are crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[11][12][13] Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[14][15][16] The indole structure is present in endogenous and synthetic MAO modulators, making this an important off-target to consider, or a potential therapeutic avenue to explore.[17][][19]
Part 2: The Benchmarking Panel: Established Inhibitors for Comparison
To provide a meaningful assessment of 7-fluoro-1H-indole-5-carbonitrile's potency and selectivity, a panel of well-characterized, clinically relevant inhibitors has been selected.
VEGFR-2 Inhibitors
| Inhibitor | Chemical Scaffold | Mechanism of Action |
| Sunitinib | Indolinone | A multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks VEGFRs, PDGFRs, and other kinases involved in tumor growth and angiogenesis.[20][21][22] |
| Pazopanib | Indazolylpyrimidine | An oral angiogenesis inhibitor targeting VEGFR-1, -2, and -3, PDGFR-α and -β, and c-kit.[23][24][25][26] |
Monoamine Oxidase (MAO) Inhibitors
| Inhibitor | Target Selectivity | Mechanism of Action |
| Clorgyline | MAO-A Selective | An irreversible inhibitor of MAO-A.[27] |
| Moclobemide | MAO-A Selective | A reversible inhibitor of MAO-A (RIMA).[16] |
| Selegiline | MAO-B Selective | An irreversible inhibitor of MAO-B at lower doses, used in the management of Parkinson's disease.[14][15] |
| Rasagiline | MAO-B Selective | A potent, selective, and irreversible inhibitor of MAO-B.[14] |
Part 3: Experimental Design & Protocols
The following section details the step-by-step methodologies for the proposed biochemical assays. These protocols are designed to be self-validating through the inclusion of appropriate controls and reference compounds.
Workflow for Inhibitor Profiling
The overall experimental workflow is designed to first determine the potency of the test compound against the primary targets and then assess its selectivity.
Caption: High-level workflow for benchmarking 7-fluoro-1H-indole-5-carbonitrile.
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the inhibitory activity of the test compound. A common method involves a luminescence-based kinase assay that measures the amount of remaining ATP.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, BSA)
-
Test compound (7-fluoro-1H-indole-5-carbonitrile) and benchmark inhibitors (Sunitinib, Pazopanib) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and benchmark inhibitors in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
To each well of the microplate, add 5 µL of the diluted compound solution. Include wells with DMSO only as a "no inhibition" control (100% activity) and wells with a known potent inhibitor (or without enzyme) as a "maximum inhibition" control (0% activity).
-
Add 10 µL of a 2.5X solution of VEGFR-2 enzyme and substrate in assay buffer to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Reaction: Add 10 µL of a 2.5X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 25 µL of the kinase detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Convert the raw luminescence data to percent inhibition relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the inhibition of MAO-A and MAO-B activity by quantifying the production of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidation reaction.[28][29]
Principle: A fluorometric or colorimetric probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) is used to detect MAO activity. The signal generated is proportional to the enzyme activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine or kynuramine)
-
Assay buffer (e.g., potassium phosphate buffer)
-
Test compound and benchmark inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) dissolved in DMSO
-
HRP
-
Fluorometric or colorimetric probe (e.g., Amplex Red)
-
Black, opaque 96- or 384-well plates
-
Multimode plate reader with fluorescence or absorbance detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and benchmark inhibitors in DMSO.
-
Reaction Setup:
-
In separate plates for MAO-A and MAO-B, add 5 µL of the diluted compound solution to each well. Include DMSO-only (100% activity) and benchmark inhibitor (0% activity) controls.
-
Add 45 µL of a solution containing the respective MAO enzyme (MAO-A or MAO-B) in assay buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow for pre-incubation of the compound with the enzyme.[29]
-
-
Initiate Reaction:
-
Prepare a "Working Solution" containing the MAO substrate, HRP, and the detection probe in assay buffer.
-
Add 50 µL of the Working Solution to each well to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 535/590 nm for Amplex Red) or absorbance of each well.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.
-
Part 4: Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Comparative Inhibitory Potency (IC₅₀, µM)
| Compound | VEGFR-2 IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| 7-fluoro-1H-indole-5-carbonitrile | Experimental Value | Experimental Value | Experimental Value |
| Sunitinib | Literature/Experimental Value | >10 (Expected) | >10 (Expected) |
| Pazopanib | Literature/Experimental Value | >10 (Expected) | >10 (Expected) |
| Clorgyline | >10 (Expected) | Literature/Experimental Value | >1 (Expected) |
| Selegiline | >10 (Expected) | >1 (Expected) | Literature/Experimental Value |
Note: Literature values for benchmark inhibitors should be cited and used for quality control of the assays.
Interpretation:
-
A low IC₅₀ value against VEGFR-2 would suggest potential anti-angiogenic and anti-cancer activity.
-
Low IC₅₀ values against MAO-A or MAO-B would indicate potential applications in neurological disorders or significant off-target effects to consider during further development.
-
The ratio of IC₅₀ values (e.g., MAO-A/MAO-B or Kinase/MAO) will define the selectivity profile of the compound.
Part 5: Visualizing the Biological Context
Understanding the signaling pathways targeted is crucial for interpreting the biological significance of the inhibition data.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Monoamine Oxidase Action
Caption: Role of MAO-A and MAO-B in neurotransmitter metabolism.
Conclusion
This guide provides a robust framework for the initial characterization of 7-fluoro-1H-indole-5-carbonitrile. By benchmarking against established inhibitors of VEGFR-2 and monoamine oxidases, researchers can efficiently determine the potency, selectivity, and potential therapeutic direction of this novel compound. The detailed protocols and structured approach ensure that the generated data will be of high quality, directly comparable to known entities, and will provide a solid foundation for subsequent stages of drug discovery and development.
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Anti-cancer agents in medicinal chemistry, 22(12), 2265–2284. [Link]
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Inhibition of monoamine oxidase by indole and benzofuran derivatives. (2010). Bioorganic & medicinal chemistry letters, 20(18), 5488–5491. [Link]
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Design, synthesis, and molecular docking of novel indole scaffold‐based VEGFR‐2 inhibitors as targeted anticancer agents. (2018). Sci-Hub. [Link]
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Monoamine oxidase inhibitors (MAOIs). (n.d.). Mayo Clinic. [Link]
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An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase. (2016). Bioorganic & medicinal chemistry letters, 26(9), 2262–2267. [Link]
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Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. (2021). European journal of medicinal chemistry, 211, 113098. [Link]
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monoamine oxidase A – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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A Comparative Guide to the Analytical Cross-Validation of 7-fluoro-1H-indole-5-carbonitrile
In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is paramount. 7-fluoro-1H-indole-5-carbonitrile, a fluorinated indole derivative, represents a class of compounds with significant potential in medicinal chemistry.[1][2][3] The presence of the fluorine atom and the carbonitrile group can significantly influence the molecule's metabolic stability, binding affinity, and overall pharmacological profile.[4][5] Therefore, a robust and cross-validated analytical methodology is not merely a regulatory requirement but a scientific necessity to ensure data integrity, from early-stage research to potential clinical applications.
This guide provides an in-depth comparison of key analytical techniques for the comprehensive characterization of 7-fluoro-1H-indole-5-carbonitrile. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for interpreting the resulting data. Our approach emphasizes a self-validating system, where orthogonal methods are employed to build a cohesive and trustworthy analytical profile of the molecule.
The Strategic Importance of Orthogonal Analytical Methods
Caption: Integrated analytical workflow for 7-fluoro-1H-indole-5-carbonitrile.
Section 1: Chromatographic Purity Assessment
Chromatographic techniques are the cornerstone of purity determination, offering high-resolution separation of the main compound from any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used method for quantifying the purity of non-volatile and thermally labile compounds. The validation of an HPLC method is a critical step to ensure its reliability for its intended purpose.[6]
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point for indole derivatives.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detection Wavelength: Based on the UV spectrum of 7-fluoro-1H-indole-5-carbonitrile, a wavelength of approximately 270 nm is likely to provide good sensitivity.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Data Presentation: Comparative HPLC-UV Results
| Parameter | 7-fluoro-1H-indole-5-carbonitrile | Alternative Fluorinated Indole |
| Retention Time (min) | ~15.2 | ~14.8 |
| Purity (% Area) | >99.5% | >99.0% |
| Major Impurity (RT, %) | 12.5 min, 0.2% | 11.9 min, 0.5% |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (vs. nearest impurity) | >2.0 | >1.8 |
Rationale for Method Parameters:
-
The C18 stationary phase provides good retention for the moderately polar indole ring system.
-
Formic acid in the mobile phase helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
-
A gradient elution is essential for resolving both early-eluting polar impurities and late-eluting non-polar impurities.
-
Maintaining a constant column temperature is crucial for consistent and reproducible retention times.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectral data, aiding in the identification of impurities.[8]
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for many heterocyclic compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.
Data Presentation: Comparative GC-MS Results
| Parameter | 7-fluoro-1H-indole-5-carbonitrile | Alternative Indole Derivative |
| Retention Time (min) | ~12.8 | ~11.5 |
| Molecular Ion (m/z) | 160 | Varies |
| Key Fragmentation Ions (m/z) | 133, 106 | Varies |
| Identified Impurities | Trace solvent residue | Starting material |
Rationale for Method Parameters:
-
The temperature program is designed to ensure the elution of the target compound as a sharp peak while also separating it from any volatile impurities.
-
Electron ionization at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification.
Section 2: Spectroscopic Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. For 7-fluoro-1H-indole-5-carbonitrile, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for indole N-H proton observation.
-
Sample Concentration: 5-10 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
¹⁹F NMR: Standard fluorine experiment.
-
2D NMR (COSY, HSQC, HMBC) for complete assignment of protons and carbons.
-
Data Presentation: Expected NMR Chemical Shifts
| Nucleus | Expected Chemical Shift Range (ppm) | Rationale |
| ¹H (N-H) | 8.0 - 12.0 (broad singlet) | Dependent on solvent and concentration.[9] |
| ¹H (Aromatic) | 6.5 - 8.0 | Specific shifts influenced by the fluorine and nitrile groups. |
| ¹³C (Aromatic) | 100 - 140 | Carbon atoms attached to F and CN will show distinct shifts and couplings. |
| ¹³C (CN) | 115 - 125 | Characteristic chemical shift for a nitrile carbon. |
| ¹⁹F | -110 to -140 (relative to CFCl₃) | The chemical shift is sensitive to the electronic environment of the fluorine atom.[10] |
Rationale for Spectroscopic Choices:
-
¹H NMR provides information on the number and connectivity of protons.
-
¹³C NMR reveals the carbon framework of the molecule.
-
¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine atom.
-
2D NMR experiments are crucial for assembling the complete molecular structure by correlating proton and carbon signals.
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A Researcher's Guide to Deconvoluting Target Specificity: A Case Study of 7-fluoro-1H-indole-5-carbonitrile
In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A pivotal aspect of this journey is the comprehensive assessment of a compound's target specificity. A highly specific molecule that potently interacts with its intended biological target while minimally engaging with off-targets is the gold standard, promising enhanced efficacy and a wider therapeutic window. This guide provides a strategic framework for elucidating the target specificity of a novel compound, using 7-fluoro-1H-indole-5-carbonitrile as a case study. While this specific molecule is a known synthetic intermediate, its biological target profile remains largely uncharacterized, making it an excellent candidate for demonstrating a robust target deconvolution and specificity profiling workflow.[1]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring a self-validating and scientifically sound approach to characterization.
Introduction to 7-fluoro-1H-indole-5-carbonitrile and the Rationale for Specificity Profiling
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The addition of a fluorine atom, as seen in the parent compound 7-fluoroindole, can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity.[2][3] 7-fluoroindole itself has been identified as a versatile building block for serotonin receptor modulators and has shown activity as an inhibitor of the influenza PB2 protein.[2][3] Furthermore, related indole derivatives have been implicated in a wide array of biological activities, including the inhibition of various protein kinases.
The subject of our case study, 7-fluoro-1H-indole-5-carbonitrile, is a derivative of this promising scaffold. However, a review of the current literature reveals a significant knowledge gap regarding its biological activity. Its structural similarity to known bioactive molecules suggests potential interactions with a range of protein targets. Therefore, a systematic and unbiased assessment of its target specificity is paramount before committing significant resources to its further development.
This guide will outline a multi-tiered experimental strategy to:
-
Identify the primary biological target(s) of 7-fluoro-1H-indole-5-carbonitrile.
-
Quantify its potency and binding affinity for the identified target(s).
-
Assess its selectivity against a broad panel of related and unrelated proteins.
-
Compare its hypothetical performance against established inhibitors of the identified target class.
The following sections will detail the experimental methodologies, data interpretation, and visual workflows necessary to achieve these objectives.
A Tiered Approach to Target Identification and Specificity Profiling
A logical and resource-conscious approach to characterizing a novel compound involves a tiered screening funnel. This begins with broad, unbiased screening to generate initial hypotheses, followed by more focused and quantitative assays to confirm and refine these findings.
Figure 1: A tiered workflow for target identification and specificity profiling.
Tier 1: Broad, Unbiased Target Identification
The initial step is to cast a wide net to identify potential interacting proteins. Given the prevalence of indole-based kinase inhibitors, a comprehensive kinase screen is a logical starting point.
A broad kinase panel, such as those offered by commercial vendors or in-house platforms, can provide a rapid assessment of the compound's activity against hundreds of kinases.[4] An activity-based kinome profiling method like KiNativ™ offers the advantage of assessing inhibitor binding to native kinases directly within a cellular lysate, providing a more physiologically relevant context.[5][6]
Hypothetical Outcome: For the purpose of this guide, let us assume that a broad kinase screen reveals potent inhibition of a specific kinase, for example, p38 mitogen-activated protein kinase (p38 MAPK) , by 7-fluoro-1H-indole-5-carbonitrile.
To explore targets beyond the kinome, affinity-based pull-down methods coupled with mass spectrometry can be employed.[7] This involves immobilizing 7-fluoro-1H-indole-5-carbonitrile on a solid support (e.g., agarose beads) and incubating it with a cell lysate.[7] Proteins that bind to the compound are then eluted and identified by mass spectrometry.[7]
Tier 2: In-Cell Target Engagement and Validation
A positive result from a biochemical or in vitro screen does not guarantee that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[8][9] The principle of CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[9][10]
Experimental Rationale: By treating cells with 7-fluoro-1H-indole-5-carbonitrile and then subjecting them to a temperature gradient, we can assess the stability of our hypothetical target, p38 MAPK. An increase in the melting temperature of p38 MAPK in the presence of the compound provides strong evidence of direct binding in a cellular context.[11]
Tier 3: Quantitative Assessment of Potency and Selectivity
Once target engagement is confirmed, the next step is to quantify the compound's potency and selectivity.
The half-maximal inhibitory concentration (IC50) is a measure of the compound's functional potency.[12] This is determined by performing a dose-response experiment using a biochemical assay for the validated target. For our hypothetical p38 MAPK target, this would involve an in vitro kinase assay with varying concentrations of 7-fluoro-1H-indole-5-carbonitrile. A lower IC50 value indicates higher potency.[12]
The inhibitory constant (Ki) is a measure of the binding affinity of an inhibitor to its target.[13] Unlike the IC50, the Ki is an intrinsic property of the inhibitor and is not dependent on the substrate concentration in the assay. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[14] Alternatively, receptor binding assays, often using a radiolabeled ligand, can directly measure the binding affinity.[15]
Comparative Analysis: 7-fluoro-1H-indole-5-carbonitrile vs. Established Inhibitors
To contextualize the performance of 7-fluoro-1H-indole-5-carbonitrile, its data should be compared against well-characterized, commercially available inhibitors of the hypothetical target, p38 MAPK. For this comparison, we will use SB203580 and Doramapimod (BIRB 796) , two widely studied p38 MAPK inhibitors with distinct binding modes.
Table 1: Hypothetical Comparative Data for p38 MAPK Inhibitors
| Compound | IC50 (p38α) | Ki (p38α) | Selectivity Profile (Example Off-Targets) |
| 7-fluoro-1H-indole-5-carbonitrile | TBD | TBD | To be determined via broad kinase profiling |
| SB203580 | 50-100 nM | 21 nM | JNK2/3 (>10-fold), ERK1/2 (>100-fold) |
| Doramapimod (BIRB 796) | 38 nM | 0.1 nM | JNK2 (340 nM), LCK (80 nM), SRC (130 nM) |
This table presents a template for data comparison. The values for 7-fluoro-1H-indole-5-carbonitrile are to be determined through the experimental workflow outlined in this guide. The data for the comparator compounds are representative values from public sources.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for the key assays are provided below.
Protocol: Cellular Thermal Shift Assay (CETSA)
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Objective: To confirm the engagement of 7-fluoro-1H-indole-5-carbonitrile with its target protein in intact cells.
Methodology:
-
Cell Culture: Grow the selected cell line (e.g., HEK293, HeLa) to 80-90% confluency.
-
Cell Harvest and Treatment: Harvest the cells and resuspend them in a suitable buffer. Treat the cell suspension with a predetermined concentration of 7-fluoro-1H-indole-5-carbonitrile or a vehicle control (e.g., DMSO) and incubate at 37°C for 1 hour.
-
Heating: Aliquot the treated cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., p38 MAPK) remaining in the soluble fraction at each temperature using a quantitative method like Western blotting or an ELISA.
-
Data Interpretation: Plot the percentage of soluble target protein as a function of temperature. A shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of 7-fluoro-1H-indole-5-carbonitrile required to inhibit 50% of the activity of its target kinase.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant active target kinase (e.g., p38 MAPK), its specific substrate (e.g., a peptide substrate like Myelin Basic Protein), and ATP.
-
Compound Dilution: Prepare a serial dilution of 7-fluoro-1H-indole-5-carbonitrile in the reaction buffer. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous strategy for assessing the target specificity of a novel compound, 7-fluoro-1H-indole-5-carbonitrile. By employing a tiered approach, from broad unbiased screening to quantitative biochemical and cellular assays, researchers can build a robust data package that elucidates the compound's mechanism of action and its potential for further development. The hypothetical case of identifying p38 MAPK as the primary target serves as a practical example of how to apply these principles and compare the compound's performance against established benchmarks.
The successful execution of this workflow will not only define the on-target activity of 7-fluoro-1H-indole-5-carbonitrile but also reveal potential off-target liabilities that are critical for predicting its therapeutic index. This foundational knowledge is indispensable for making informed decisions in the complex and resource-intensive process of drug discovery.
References
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National Center for Biotechnology Information. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. PubChem. Retrieved from [Link]
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Gonzalez-Bobes, F. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
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Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. National Center for Biotechnology Information. Retrieved from [Link]
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Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Cell Chemical Biology, 18(5), 699-710. Retrieved from [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved from [Link]
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MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
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Franks, C. E., & Hsu, K. L. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology, 11(3), e72. Retrieved from [Link]
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Cer, R. Z., & Kostic, M. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
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Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 7-Fluoro-1H-indole-5-carbonitrile: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex heterocyclic scaffolds is a foundational element of innovation. The indole nucleus, in particular, is a privileged structure, forming the core of numerous natural products and pharmaceuticals. The introduction of fluorine atoms into this scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated indoles highly sought-after building blocks.[1][2]
This guide provides an in-depth technical comparison of synthetic strategies for obtaining 7-fluoro-1H-indole-5-carbonitrile, a key intermediate in various research and development programs. We will delve into the critical parameters that govern experimental reproducibility, offering not just protocols, but the underlying chemical principles that dictate success. Our focus is to equip you with the knowledge to not only replicate these experiments but to troubleshoot and adapt them to your specific needs.
The Challenge of Reproducibility in Indole Synthesis
The synthesis of substituted indoles is notoriously sensitive to subtle variations in reaction conditions. Factors such as reagent purity, solvent effects, temperature control, and atmospheric conditions can dramatically influence reaction outcomes, leading to issues with reproducibility. When fluorine is introduced, these challenges can be magnified due to its profound electronic effects on the indole ring.[3][4]
This guide will address these challenges head-on, providing a framework for robust and reliable experimentation.
Comparative Analysis of Synthetic Routes
Several classical and modern methods exist for the construction of the indole core.[5] The choice of a particular route is a strategic decision based on factors like starting material availability, desired substitution pattern, scalability, and reaction conditions.
| Synthetic Method | General Approach | Key Advantages | Potential for Reproducibility Issues |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of a (fluorophenyl)hydrazine with a ketone or aldehyde.[1] | Well-established, versatile, and tolerant of a wide range of functional groups. | Can require harsh acidic conditions and high temperatures, which may lead to side reactions and purification challenges. The purity of the hydrazine precursor is critical. |
| Leimgruber-Batcho Indole Synthesis | Reductive cyclization of an o-nitrotoluene derivative.[1] | Generally milder conditions than the Fischer synthesis, often providing high yields for 2,3-unsubstituted indoles. | Dependent on the availability of the corresponding o-nitrotoluene starting material. The reduction step can be sensitive to the catalyst and reaction conditions. |
| Palladium-Catalyzed Syntheses | Cross-coupling reactions to form key C-C or C-N bonds of the indole ring. | Often proceeds under mild conditions with high functional group tolerance and regioselectivity. | Can require specialized ligands and catalysts, and optimization of reaction parameters is often necessary. Catalyst poisoning and batch-to-batch catalyst variability can be a concern. |
For the synthesis of 7-fluoro-1H-indole-5-carbonitrile, a modified Leimgruber-Batcho approach, starting from a suitably substituted fluoronitrotoluene, presents a logical and potentially high-yielding strategy. This is based on a reported procedure for the non-fluorinated analog, 1H-indole-5-carbonitrile.[6]
Proposed-Best Practice Synthesis of 7-Fluoro-1H-indole-5-carbonitrile
The following protocol is a proposed synthetic route based on established methodologies for similar indole derivatives. It is designed to be a robust starting point for achieving reproducible results.
Overall Synthetic Workflow
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
